molecular formula C21H19F2N7O3S2 B12424849 Antifungal agent 11

Antifungal agent 11

Cat. No.: B12424849
M. Wt: 519.6 g/mol
InChI Key: MGZJOIXBZJXBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antifungal agent 11 is a synthetic chemical compound designed for advanced life sciences research into the pathogenesis and treatment of invasive fungal infections (IFIs). These infections, caused by pathogens such as Aspergillus , Candida , and Cryptococcus , pose a significant threat to immunocompromised individuals and account for over 1.5 million deaths annually . Researchers can utilize this agent to explore novel therapeutic strategies against strains exhibiting resistance to existing antifungal drug classes like azoles, polyenes, and echinocandins . The compound is believed to exert its effects by targeting the fungal cell membrane. It demonstrates high binding affinity for ergosterol, a key sterol component essential for membrane integrity in fungal cells . This interaction compromises membrane function, leading to the loss of intracellular components and subsequent cell death. This compound is provided as a high-purity solid for dissolution in a suitable vehicle for in vitro assays. It is intended solely for research purposes by trained laboratory personnel. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C21H19F2N7O3S2

Molecular Weight

519.6 g/mol

IUPAC Name

1-[5-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C21H19F2N7O3S2/c1-33-15-5-3-14(4-6-15)26-18(31)27-19-28-29-20(35-19)34-10-21(32,9-30-12-24-11-25-30)16-7-2-13(22)8-17(16)23/h2-8,11-12,32H,9-10H2,1H3,(H2,26,27,28,31)

InChI Key

MGZJOIXBZJXBMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O

Origin of Product

United States

Foundational & Exploratory

In Vitro Antifungal Activity of Rezafungin Against Candida Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Rezafungin, a novel second-generation echinocandin, against a broad spectrum of Candida species. Rezafungin represents a significant advancement in antifungal therapy due to its potent efficacy, extended half-life allowing for once-weekly dosing, and activity against both common and rare Candida pathogens, including some azole- and echinocandin-resistant isolates.[1][2] This document details its mechanism of action, summarizes key quantitative data from in vitro studies, outlines the standardized experimental protocols used for its evaluation, and provides visual representations of its mode of action and testing workflow.

Mechanism of Action

Rezafungin, like other echinocandins, targets the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells.[1] Its primary mode of action is the non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex.[1] This enzyme is responsible for synthesizing 1,3-β-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall.[1] By inhibiting this enzyme, Rezafungin disrupts cell wall synthesis, leading to osmotic instability, loss of cell integrity, and ultimately, fungal cell death.[1] This fungicidal activity has been demonstrated against most Candida species.

Rezafungin Rezafungin Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1p/Fks2p subunits) Rezafungin->Glucan_Synthase Inhibits Glucan_Polymer 1,3-β-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesizes UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->Glucan_Synthase Catalyzed by Cell_Wall Fungal Cell Wall Synthesis Glucan_Polymer->Cell_Wall Incorporated into Disruption Cell Wall Disruption & Osmotic Instability Cell_Wall->Disruption Leads to Death Fungal Cell Death (Fungicidal Action) Disruption->Death Results in

Mechanism of Action of Rezafungin.

Quantitative Data: In Vitro Susceptibility

The in vitro potency of Rezafungin has been extensively evaluated against large collections of clinical Candida isolates. The primary metric for susceptibility is the Minimum Inhibitory Concentration (MIC), determined using the standardized Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. The following tables summarize the MIC data for Rezafungin and comparator antifungal agents against various Candida species.

Table 1: In Vitro Activity of Rezafungin and Comparators against Common Candida Species
Candida SpeciesAntifungal AgentNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
C. albicans Rezafungin 651-0.03 0.06 [3][4]
Anidulafungin651-0.030.06[3][4]
Caspofungin651-0.030.06[3][4]
Micafungin651-0.0150.03[3][4]
C. glabrata Rezafungin 289-0.06 0.06 [3][4]
Anidulafungin289-0.030.06[3][4]
Caspofungin289-0.060.12[3][4]
Micafungin289-0.0150.03[3][4]
C. parapsilosis Rezafungin 239-1 2 [3][4]
Anidulafungin239-12[3][4]
Caspofungin239-0.51[3][4]
Micafungin239-0.51[3][4]
C. tropicalis Rezafungin 158-0.03 0.06 [3][4]
Anidulafungin158-0.030.06[3][4]
Caspofungin158-0.030.06[3][4]
Micafungin158-0.0150.03[3][4]
C. krusei Rezafungin 59-0.03 0.03 [3][4]
Anidulafungin59-0.030.06[3][4]
Caspofungin59-0.060.12[3][4]
Micafungin59-0.030.06[3][4]
Table 2: In Vitro Activity of Rezafungin against Less Common and Resistant Candida Species
Candida SpeciesNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
C. auris 65-0.250.25[5]
C. dubliniensis 175-0.060.12[5]
C. guilliermondii 33-11[5]
C. kefyr 51-0.030.06[5]
C. lusitaniae 107-0.250.5[5]
C. orthopsilosis 49-0.51[5]
C. metapsilosis 25-0.120.5[5]
C. pelliculosa 10-0.0150.03[5]

Experimental Protocols

The in vitro susceptibility data presented were generated following the reference method for broth dilution antifungal susceptibility testing of yeasts as described by the Clinical and Laboratory Standards Institute (CLSI) in document M27, 4th Edition.[6][7] This standardized protocol ensures reproducibility and comparability of data across different laboratories.

CLSI M27 Broth Microdilution Method

1. Preparation of Antifungal Agent:

  • Rezafungin and comparator agents are prepared as stock solutions, typically in dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions are made according to the desired final concentration range.

  • These dilutions are dispensed into 96-well microdilution plates.

2. Inoculum Preparation:

  • Candida isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

  • Colonies are selected and suspended in sterile saline.

  • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • This suspension is further diluted in RPMI-1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[7]

3. Incubation:

  • The inoculated microdilution plates are incubated at 35°C.

  • For Candida species, the incubation period is 24 hours.[7]

4. Endpoint Determination (MIC Reading):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50%) compared to the growth in the drug-free control well.

  • The endpoint is determined by visual inspection. A reading mirror can be used to facilitate the observation of the cell button at the bottom of the wells.

cluster_prep Preparation Phase cluster_assay Assay Phase Isolate Candida Isolate on Agar Plate Suspension Saline Suspension Isolate->Suspension McFarland Adjust to 0.5 McFarland Standard Suspension->McFarland Dilution Dilute in RPMI-1640 (MOPS Buffered, pH 7.0) McFarland->Dilution FinalInoculum Final Inoculum (0.5-2.5 x 10³ CFU/mL) Dilution->FinalInoculum Inoculation Inoculate Plate FinalInoculum->Inoculation Microplate 96-Well Plate with Serial Drug Dilutions Microplate->Inoculation Incubation Incubate at 35°C for 24 hours Inoculation->Incubation Reading Visually Read MIC (≥50% Growth Inhibition) Incubation->Reading

References

Preliminary research on the fungicidal vs. fungistatic properties of "Antifungal agent 11"

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Fungicidal vs. Fungistatic Properties of Antifungal Agent 11

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "this compound" is a designated placeholder for a novel triazole-class compound. The data and protocols presented herein are representative of the methodologies used to evaluate such agents and are modeled on the known properties of triazole antifungals.

Introduction: Defining Fungistatic and Fungicidal Activity

The classification of an antifungal agent as either fungistatic or fungicidal is critical for its preclinical and clinical development. This distinction informs the potential therapeutic applications, particularly in the context of the host's immune status.

  • Fungistatic agents inhibit the growth and replication of fungi without directly killing the fungal cells.[1][2] This action relies on a competent host immune system to clear the infection. Azole antifungals, which interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, typically exhibit fungistatic activity.[3][4]

  • Fungicidal agents are capable of killing fungal cells, leading to a significant reduction in the fungal population.[1][2] This property is often preferred for treating infections in immunocompromised patients. The determination of fungicidal activity is based on a ≥99.9% (or 3-log10) reduction in colony-forming units (CFU/mL) compared to the initial inoculum.[2][5][6]

This document provides a comprehensive overview of the preliminary research into the fungistatic and fungicidal properties of this compound, a novel triazole compound. It includes quantitative data from key in vitro assays, detailed experimental protocols, and a visualization of its proposed mechanism of action.

Quantitative Data Summary

The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) were determined using standardized broth microdilution methods.

Table 1: In Vitro Susceptibility of Fungal Pathogens to this compound

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicansATCC 900280.51632Fungistatic
Candida glabrataATCC 9003013232Fungistatic
Candida parapsilosisATCC 220190.25832Fungistatic
Cryptococcus neoformansATCC 901120.548Fungistatic
Aspergillus fumigatusATCC 2043051>64>64Fungistatic

Interpretation of MFC/MIC Ratio:

  • Fungicidal: An MFC/MIC ratio of ≤ 4 indicates fungicidal activity.

  • Fungistatic: An MFC/MIC ratio of > 4 suggests fungistatic activity.[6]

The data indicates that this compound exhibits primarily fungistatic activity against the tested isolates.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and standardization in the evaluation of this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[7]

  • Sterile 96-well microtiter plates.

  • This compound stock solution.

  • Fungal inoculum standardized to 0.5-2.5 x 10³ CFU/mL.

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Antifungal Dilutions: A serial two-fold dilution of this compound is prepared directly in the 96-well plates using RPMI-1640 medium. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Inoculation: Each well is inoculated with 100 µL of the standardized fungal suspension.

  • Controls: A growth control well (inoculum without drug) and a sterility control well (medium only) are included on each plate.

  • Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[5]

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Protocol for Minimum Fungicidal Concentration (MFC) Determination

The MFC assay is performed as a subsequent step to the MIC determination.[5]

Materials:

  • Sabouraud Dextrose Agar (SDA) plates.

  • Micropipettes.

Procedure:

  • Subculturing: Following MIC determination, a 10-20 µL aliquot is taken from each well showing no visible growth (i.e., at and above the MIC).[8]

  • Plating: The aliquot is plated onto an SDA plate.[8]

  • Incubation: The plates are incubated at 35°C for 48-72 hours, or until growth is evident in the subcultures from the growth control.[7]

  • Reading the MFC: The MFC is defined as the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL relative to the original inoculum count.[9]

Protocol for Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of antifungal activity over time.

Materials:

  • RPMI-1640 medium buffered with MOPS.

  • Standardized fungal inoculum (~1-5 x 10⁵ CFU/mL).[10]

  • This compound at various concentrations (e.g., 1x, 4x, 16x MIC).[11]

  • Sterile culture tubes and SDA plates.

Procedure:

  • Preparation: Culture tubes are prepared with RPMI-1640 medium containing the desired concentrations of this compound. A drug-free growth control tube is also prepared.

  • Inoculation: All tubes are inoculated with the standardized fungal suspension.

  • Incubation and Sampling: The tubes are incubated at 35°C with agitation.[10] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), an aliquot is removed from each tube.

  • Colony Counting: The aliquots are serially diluted and plated onto SDA plates to determine the CFU/mL.

  • Data Analysis: The log10 CFU/mL is plotted against time for each concentration. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6]

Visualizations: Workflows and Mechanism of Action

Experimental Workflow

The following diagram illustrates the sequential workflow for determining the MIC and MFC of this compound.

G cluster_0 MIC Determination cluster_1 MFC Determination A Prepare 2-fold serial dilutions of this compound in 96-well plate B Add standardized fungal inoculum to each well A->B C Incubate at 35°C for 24-48 hours B->C D Read MIC: Lowest concentration with no visible growth C->D E Select wells at MIC and above (no growth) D->E Proceed to MFC F Subculture 20µL from selected wells onto SDA plates E->F G Incubate plates at 35°C for 48-72 hours F->G H Read MFC: Lowest concentration with ≥99.9% killing G->H

Caption: Workflow for MIC and MFC Determination.

Time-Kill Curve Analysis Logic

This diagram outlines the conceptual process of a time-kill curve experiment.

G Inoculum Standardized Inoculum (~10^5 CFU/mL) Setup Incubate with Drug Concentrations (0x, 1x, 4x, 16x MIC) Inoculum->Setup Sampling Time-Point Sampling (0, 2, 4, 8, 12, 24, 48h) Setup->Sampling Plating Serial Dilution & Plating Sampling->Plating Aliquot Counting Incubate & Count Colonies (CFU/mL) Plating->Counting Plotting Plot log10 CFU/mL vs. Time Counting->Plotting Data Points Analysis Determine Fungistatic vs. Fungicidal Activity Plotting->Analysis

Caption: Conceptual Flow of Time-Kill Curve Analysis.

Proposed Mechanism of Action: Ergosterol Biosynthesis Inhibition

As a triazole, this compound is hypothesized to target the fungal ergosterol biosynthesis pathway. This pathway is essential for maintaining the integrity of the fungal cell membrane.[12][13]

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Intermediate 14-α-methylated sterols Ergosterol Ergosterol Intermediate->Ergosterol ...multiple steps Membrane Functional Cell Membrane Ergosterol->Membrane Agent This compound (Triazole) Agent->Enzyme INHIBITS Enzyme->Intermediate Catalyzes Disruption Membrane Disruption & Accumulation of Toxic Sterols Enzyme->Disruption

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

The proposed mechanism involves the inhibition of the enzyme lanosterol 14-α-demethylase.[3][14][15] This blockage prevents the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors, which ultimately disrupts cell membrane function and inhibits fungal growth.[3][12]

References

Target Deconvolution of Antifungal Agent 11 in Aspergillus fumigatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification of a novel antifungal agent, referred to herein as Antifungal Agent 11, in the pathogenic mold Aspergillus fumigatus. This compound is a synthetic coumarin derivative, chemically identified as N,N,N-triethyl-11-(4-methyl-2-oxo-2H-chromen-7-yloxy)-11-oxoundecan-1-aminium bromide (SCD-1). This document details the proteomic approach used to elucidate its mechanism of action, presenting key quantitative data, experimental methodologies, and visual representations of the affected cellular pathways.

Quantitative Proteomic Analysis of Aspergillus fumigatus Response to this compound

Aspergillus fumigatus cultures were treated with a sublethal dose of this compound, which has demonstrated potent activity against pathogenic Aspergilli with a Minimum Inhibitory Concentration (MIC90) of 15.62 μg/mL.[1][2] A comprehensive proteomic analysis was conducted to identify the molecular targets of this compound. The treatment resulted in the differential expression of 143 proteins.[1][2]

Of these, the expression of four key proteins was completely inhibited, suggesting they are primary targets or are part of a critical pathway disrupted by the agent. Additionally, 13 proteins were newly expressed and 96 proteins were overexpressed, a majority of which are associated with cellular stress response pathways.[1][2] The compound also led to a decrease in the abundance of proteins involved in crucial biosynthetic processes, including cell replication and pathogen-specific riboflavin biosynthesis.[1][2]

Table 1: Summary of Differentially Expressed Proteins in Aspergillus fumigatus upon Treatment with this compound

Protein RegulationNumber of ProteinsKey ExamplesPutative Function
Completely Inhibited 4Cell division control proteinCell Cycle Regulation
Ubiquitin-like activating enzymeProtein Modification & Degradation
Vacuolar ATP synthase catalytic subunit AProton Transport, pH Homeostasis
UTP-glucose-1-phosphate uridylyltransferasePolysaccharide Biosynthesis
Newly Expressed 13Not specified in abstractsStress Response, Adaptation
Overexpressed 96Mainly stress pathway proteinsCellular Defense, Detoxification
Downregulated Not specifiedProteins in riboflavin biosynthesisVitamin Metabolism

Experimental Protocols

The following sections outline the detailed methodologies employed for the target identification of this compound in Aspergillus fumigatus.

Fungal Culture and Treatment
  • Aspergillus fumigatus Spore Preparation: A. fumigatus is cultured on a suitable agar medium, such as Sabouraud Dextrose Agar, at 37°C for 5-7 days until sporulation is abundant. Conidia are harvested by gently scraping the surface of the culture with a sterile loop in the presence of a sterile saline solution containing a wetting agent (e.g., 0.01% Tween 80). The conidial suspension is then filtered through sterile glass wool to remove hyphal fragments.

  • Spore Germination: The harvested conidia are washed with sterile saline and resuspended in a liquid culture medium (e.g., RPMI 1640) to a final concentration of 1 x 10^7 conidia/mL. The suspension is incubated at 37°C with shaking to induce germination.

  • Antifungal Treatment: Once the conidia have germinated (typically after 6-8 hours), a sublethal concentration of this compound is added to the culture. The exact concentration should be predetermined through dose-response experiments to be below the MIC, allowing for the observation of cellular responses without causing immediate cell death. The treated and untreated (control) cultures are incubated for a defined period to allow for changes in protein expression.

Protein Extraction
  • Cell Lysis: The fungal mycelia are harvested by filtration and washed with a suitable buffer (e.g., phosphate-buffered saline). The mycelia are then snap-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.

  • Protein Solubilization: The powdered mycelia are resuspended in a lysis buffer containing urea, thiourea, CHAPS, and a protease inhibitor cocktail to solubilize the proteins and prevent their degradation. The mixture is sonicated or subjected to bead beating to ensure complete cell disruption.

  • Protein Precipitation and Quantification: The protein extract is clarified by centrifugation to remove cellular debris. The total protein concentration in the supernatant is determined using a standard protein assay, such as the Bradford or BCA assay.

Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)
  • First Dimension (Isoelectric Focusing): An equal amount of total protein from both treated and control samples is loaded onto immobilized pH gradient (IPG) strips. The proteins are separated based on their isoelectric point (pI) by applying a voltage gradient.

  • Second Dimension (SDS-PAGE): The IPG strips are equilibrated in a buffer containing SDS and then placed on top of a polyacrylamide gel. The proteins are then separated in the second dimension based on their molecular weight by applying an electric current.

  • Gel Staining and Image Analysis: The gels are stained with a sensitive protein stain, such as Coomassie Brilliant Blue or silver stain, to visualize the protein spots. The stained gels are scanned, and the digital images are analyzed using specialized 2D gel analysis software to compare the protein spot patterns between the treated and control samples. Differentially expressed protein spots are identified based on changes in their intensity and/or presence/absence.

Protein Identification by MALDI-TOF/TOF Mass Spectrometry
  • In-Gel Digestion: The differentially expressed protein spots are excised from the 2D gels. The gel pieces are destained, and the proteins within are subjected to in-gel digestion with trypsin to generate peptides.

  • Peptide Extraction: The resulting peptides are extracted from the gel pieces using a series of extraction buffers.

  • MALDI-TOF/TOF Analysis: The extracted peptides are mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate. The plate is then inserted into a MALDI-TOF/TOF mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS mode) and then selects specific peptides for fragmentation and analysis of the fragment ions (MS/MS mode).

  • Database Searching: The obtained peptide mass fingerprints and fragmentation data are used to search a protein sequence database (e.g., NCBI, UniProt) using a search engine like MASCOT to identify the proteins.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a plausible signaling pathway affected by this compound in Aspergillus fumigatus.

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis A_fumigatus_culture Aspergillus fumigatus Culture Treatment Treatment with this compound A_fumigatus_culture->Treatment Control Untreated Control A_fumigatus_culture->Control Protein_Extraction Protein Extraction Treatment->Protein_Extraction Control->Protein_Extraction 2D_PAGE 2D-PAGE Separation Protein_Extraction->2D_PAGE Spot_Excision Differential Spot Excision 2D_PAGE->Spot_Excision Tryptic_Digestion In-Gel Tryptic Digestion Spot_Excision->Tryptic_Digestion MALDI_TOF MALDI-TOF/TOF MS Analysis Tryptic_Digestion->MALDI_TOF Database_Search Protein Database Search MALDI_TOF->Database_Search Protein_ID Protein Identification Database_Search->Protein_ID Target_Validation Target Validation Protein_ID->Target_Validation

Caption: Experimental workflow for proteomic-based target identification.

signaling_pathway Antifungal_Agent_11 This compound Cell_Membrane Cell Membrane Stress Antifungal_Agent_11->Cell_Membrane Inhibited_Proteins Inhibition of Key Proteins (e.g., V-ATPase, UGPase) Antifungal_Agent_11->Inhibited_Proteins CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Membrane->CWI_Pathway HOG_Pathway High Osmolarity Glycerol (HOG) Pathway Cell_Membrane->HOG_Pathway Stress_Response_Proteins Upregulation of Stress Response Proteins CWI_Pathway->Stress_Response_Proteins HOG_Pathway->Stress_Response_Proteins Fungal_Cell_Death Fungal Cell Death Stress_Response_Proteins->Fungal_Cell_Death Cell_Cycle_Arrest Cell Cycle Arrest Inhibited_Proteins->Cell_Cycle_Arrest Altered_Metabolism Altered Metabolism (e.g., Riboflavin Biosynthesis) Inhibited_Proteins->Altered_Metabolism Cell_Cycle_Arrest->Fungal_Cell_Death Altered_Metabolism->Fungal_Cell_Death

Caption: Plausible signaling pathways affected by this compound.

References

The Next Wave: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Novel Antifungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of invasive fungal infections is evolving, marked by the rise of drug-resistant strains and the vulnerability of a growing immunocompromised population. This has catalyzed the development of novel antifungal agents with unique mechanisms of action and improved pharmacokinetic profiles. This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of key novel antifungal compounds, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular pathways and development workflows.

Core Concepts in Antifungal Pharmacokinetics/Pharmacodynamics

The efficacy of an antifungal agent is intrinsically linked to the relationship between drug exposure over time (pharmacokinetics) and its effect on the fungal pathogen (pharmacodynamics). Understanding this PK/PD relationship is critical for optimizing dosing regimens to maximize fungal killing and minimize toxicity and the emergence of resistance.[1][2]

  • Pharmacokinetics (PK): Describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion. Key parameters include:

    • Cmax: The maximum plasma concentration achieved after drug administration.

    • AUC (Area Under the Curve): The total drug exposure over a specific time period.

    • t½ (Half-life): The time required for the drug concentration in the body to be reduced by half.[2]

    • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • CL (Clearance): The rate at which a drug is removed from the body.

  • Pharmacodynamics (PD): Describes the biochemical and physiological effects of the drug on the pathogen.

    • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.

    • PK/PD Indices: These ratios correlate drug exposure with antimicrobial activity. The primary indices for antifungals are:

      • AUC/MIC: The ratio of the 24-hour AUC to the MIC. This is the key driver of efficacy for time-dependent agents like azoles and echinocandins.[3][4]

      • Cmax/MIC: The ratio of the peak drug concentration to the MIC. This is the primary driver for concentration-dependent agents like amphotericin B.[4]

      • %T>MIC: The percentage of the dosing interval during which the plasma drug concentration remains above the MIC.

Novel Antifungal Agents: A Deep Dive

Several new antifungals are in late-stage development, many representing new classes with novel mechanisms of action.[5] This section details the PK/PD profiles of four prominent agents: Rezafungin, Ibrexafungerp, Olorofim, and Fosmanogepix.

Rezafungin (CD101)

Rezafungin is a next-generation echinocandin administered once-weekly intravenously.[6] It is being developed for the treatment of candidemia and invasive candidiasis and for the prophylaxis of invasive fungal diseases.[7]

Mechanism of Action: Like other echinocandins, rezafungin non-competitively inhibits the 1,3-β-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall.[8] This disruption leads to osmotic instability and cell lysis.[9]

Mechanism of Action: Rezafungin Rezafungin Rezafungin Glucan_Synthase 1,3-β-D-Glucan Synthase (FKS1 subunit) Rezafungin->Glucan_Synthase Inhibits Glucan_Polymer 1,3-β-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesizes Cell_Wall Fungal Cell Wall (Structural Integrity) UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Glucan_Polymer->Cell_Wall Incorporates into Osmotic_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Osmotic_Lysis Loss of integrity leads to

Mechanism of Action: Rezafungin

Pharmacokinetics: Rezafungin's structure provides exceptional stability, resulting in a very long half-life of approximately 133-152 hours, which permits a once-weekly dosing schedule.[7][10] It is highly protein-bound (87.5% to >98%) and is primarily eliminated through fecal excretion.[10][11]

ParameterValueSpecies/PopulationCitation
Half-life (t½) ~133-152 hoursHumans[7][10]
Protein Binding 87.5% - 93.6%Patients[10]
Clearance (CL) 0.35 L/hrHumans[10]
Volume of Distribution (Vd) 67 LHumans[10]
Primary Elimination Fecal ExcretionHumans[10]
Metabolism Minimal; hydroxylation and O-dealkylationHumans[10]

Pharmacodynamics: The PK/PD index associated with rezafungin efficacy is the AUC/MIC ratio. A dosing regimen of a 400 mg loading dose followed by 200 mg weekly achieved >90% target attainment against Candida albicans and Candida glabrata.[11]

OrganismPK/PD IndexTarget ValueModelCitation
Candida spp.AUC/MIC>90% Target AttainmentClinical PK-PD Analysis[11]
Aspergillus fumigatusAUC/MICStasis / 1-log killMurine Model[7]
Ibrexafungerp (SCY-078)

Ibrexafungerp is a first-in-class triterpenoid antifungal, available in an oral formulation.[12] It is structurally distinct from echinocandins but shares a similar mechanism of action.

Mechanism of Action: Ibrexafungerp inhibits the 1,3-β-D-glucan synthase enzyme, but it binds to a different site than the echinocandins.[8] This alternate binding site allows it to retain activity against some echinocandin-resistant fungal strains.[13]

Mechanism of Action: Ibrexafungerp Ibrexafungerp Ibrexafungerp Glucan_Synthase 1,3-β-D-Glucan Synthase (Alternate Site) Ibrexafungerp->Glucan_Synthase Inhibits Glucan_Polymer 1,3-β-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall (Structural Integrity) Glucan_Polymer->Cell_Wall Incorporates into Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to

Mechanism of Action: Ibrexafungerp

Pharmacokinetics: Following oral administration, ibrexafungerp is rapidly absorbed. It has an elimination half-life of approximately 20 hours and is highly protein-bound (99.5-99.8%), primarily to albumin.[14] The drug is metabolized by CYP3A4 and largely eliminated in the feces.[14]

ParameterValueSpecies/PopulationCitation
Bioavailability ~35-50%Dog, Mouse, Rat[13]
Half-life (t½) ~20 hoursHumans[14]
Protein Binding 99.5% - 99.8%Humans[14]
Volume of Distribution (Vd) ~600 LHumans[14]
Primary Elimination 90% in feces (51% as unchanged drug)Humans[14]
Metabolism CYP3A4 hydroxylationHumans[14]

Pharmacodynamics: The AUC/MIC ratio is the PK/PD index that best correlates with the efficacy of ibrexafungerp.[15] It demonstrates broad activity against Candida species, including C. auris, and Aspergillus species.[12][13]

OrganismPK/PD IndexTarget ValueModelCitation
Candida spp.AUC/MICStasisMurine Disseminated Candidiasis[15]
Aspergillus fumigatusAUC/MIC1-log killMurine Invasive Aspergillosis[15]
Olorofim (F901318)

Olorofim is the first member of the orotomide class, a novel group of antifungals that act via a unique intracellular mechanism.[16][17] It has activity against many molds and dimorphic fungi but lacks activity against yeasts like Candida or Mucorales.[18]

Mechanism of Action: Olorofim selectively inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH).[17] This enzyme is essential for the de novo biosynthesis of pyrimidines, which are vital for the production of DNA, RNA, and other essential cellular components.[19]

Mechanism of Action: Olorofim cluster_pathway Pyrimidine Biosynthesis Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Catalyzes Pyrimidines Pyrimidines (e.g., Uracil) Orotate->Pyrimidines Leads to Olorofim Olorofim Olorofim->DHODH Inhibits Macromolecules DNA, RNA, Phospholipids, Glycoproteins Pyrimidines->Macromolecules Essential for synthesis of Growth_Arrest Fungal Growth Arrest Pyrimidines->Growth_Arrest Depletion leads to

Mechanism of Action: Olorofim

Pharmacokinetics: Olorofim is being developed for both oral and intravenous administration.[18] In early Phase I studies in healthy volunteers, single ascending intravenous doses ranged from 0.25 to 4 mg/kg.[18] Published PK data in humans remains limited pending the results of ongoing clinical trials.[19]

Pharmacodynamics: Olorofim exhibits time-dependent antifungal activity. The PK/PD parameter associated with efficacy in murine models of aspergillosis is Cmin/MIC (the ratio of the trough concentration to the MIC).[18] This suggests that maintaining drug concentrations above the MIC is crucial for its therapeutic effect.

OrganismPK/PD IndexTarget ValueModelCitation
Coccidioides immitisCmin/MICImproved survival and reduced fungal burdenMurine Intracranial Infection[18]
Aspergillus spp.Cmin/MICEfficacyMurine Aspergillosis[18]
Fosmanogepix (APX001)

Fosmanogepix is a first-in-class intravenous and oral prodrug of manogepix (MGX, APX001A).[20] It has a novel mechanism of action targeting a key step in fungal cell wall construction.[21]

Mechanism of Action: Manogepix, the active moiety, inhibits the fungal enzyme Gwt1.[8] This enzyme is a critical component of the glycosylphosphatidylinositol (GPI)-anchored protein maturation pathway, which is essential for trafficking key proteins to the fungal cell wall.[8][20]

Mechanism of Action: Fosmanogepix (Manogepix) Fosmanogepix Fosmanogepix (Prodrug) Manogepix Manogepix (Active Moiety) Fosmanogepix->Manogepix Converted by phosphatases Gwt1 Gwt1 Enzyme Manogepix->Gwt1 Inhibits GPI_Pathway GPI Anchor Biosynthesis Gwt1->GPI_Pathway Required for GPI_Proteins GPI-Anchored Proteins GPI_Pathway->GPI_Proteins Produces Cell_Wall_Proteins Cell Wall Mannoproteins GPI_Proteins->Cell_Wall_Proteins Trafficking of Cell_Viability Loss of Cell Viability & Adhesion Cell_Wall_Proteins->Cell_Viability Disruption leads to

Mechanism of Action: Fosmanogepix (Manogepix)

Pharmacokinetics: As a prodrug, fosmanogepix is converted to the active manogepix. It demonstrates excellent oral bioavailability (>90%) and dose-proportional pharmacokinetics.[20][21] Steady-state concentrations are achieved quickly, allowing for a seamless transition between IV and oral formulations.[22]

ParameterValueRoutePopulationCitation
Oral Bioavailability 90.6% - 101.2%OralHealthy Volunteers[20]
Oral Cmax (500mg SAD) 6.41 µg/mLOralHealthy Volunteers[20]
IV Cmax (600mg MAD) 15.4 µg/mLIVHealthy Volunteers[20]
Oral AUC (500mg SAD) 205 µg·h/mLOralHealthy Volunteers[20]
IV AUC (600mg MAD) 245 µg·h/mLIVHealthy Volunteers[20]
Primary Elimination ~90% in feces and bileOralRats[15]

Pharmacodynamics: The PK/PD index that best correlates with the efficacy of fosmanogepix is AUC/MIC.[15] Manogepix demonstrates good tissue penetration, including into the central nervous system, making it a promising agent for deep-seated infections.[23][24]

OrganismPK/PD IndexTarget ValueModelCitation
Candida spp.AUC/MICStasisMurine Disseminated Candidiasis[15]
Aspergillus fumigatusAUC/MIC1-log killMurine Invasive Aspergillosis[15]

Experimental Protocols and Workflows

The generation of robust PK/PD data relies on standardized and well-defined experimental methodologies.

In Vitro Susceptibility Testing

Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M38)

  • Isolate Preparation: Fungal isolates are cultured on appropriate agar (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension is prepared in sterile saline and adjusted using a spectrophotometer to a standardized turbidity, corresponding to a final inoculum concentration (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts).

  • Drug Dilution: The antifungal agent is serially diluted (typically 2-fold) in a 96-well microtiter plate using a standardized medium like RPMI-1640.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungus) control wells are included.

  • Incubation: Plates are incubated at 35°C for a specified period (e.g., 24-48 hours for Candida, 48-72 hours for Aspergillus).

  • Reading the MIC: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% for azoles and echinocandins) compared to the drug-free growth control well.

In Vivo Animal Models

Protocol: Murine Model of Disseminated Candidiasis

  • Animal Model: Immunocompetent (e.g., ICR) or neutropenic mice are used. Neutropenia is typically induced by cyclophosphamide administration.

  • Infection: Mice are infected via intravenous (lateral tail vein) injection with a standardized inoculum of a Candida species (e.g., 1 x 10⁵ CFU/mouse).

  • Treatment: Treatment with the novel antifungal agent begins at a specified time post-infection (e.g., 24 hours). The drug is administered via the relevant route (e.g., oral gavage, intraperitoneal, or intravenous injection) at various dose levels and frequencies. A control group receives a vehicle.

  • PK Sampling: Satellite groups of animals are used for pharmacokinetic analysis. Blood samples are collected at multiple time points post-dosing to determine the plasma concentration-time profile.

  • PD Endpoints: The primary endpoint is typically survival over a period (e.g., 14-21 days). A secondary endpoint is the determination of fungal burden in target organs (e.g., kidneys, brain). Organs are harvested, homogenized, and plated to quantify CFU/gram of tissue.

  • Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden is compared between groups using non-parametric tests. PK/PD analysis is then performed by correlating drug exposure parameters (AUC, Cmax) with the observed antifungal effect.

Antifungal Drug Development Workflow

The development of a novel antifungal follows a structured pathway from discovery to clinical application, integrating PK/PD principles at each stage.

General Workflow for Antifungal PK/PD Studies invitro In Vitro Studies (MIC, Spectrum, Mechanism) invivo_pk In Vivo Animal PK (Dose-ranging, Half-life) invitro->invivo_pk Informs dosing invivo_pd In Vivo Efficacy Models (e.g., Murine Candidiasis) invitro->invivo_pd Provides MIC data pkpd_modeling PK/PD Modeling (Identify key driver: AUC/MIC, etc.) invivo_pk->pkpd_modeling Provides Exposure data invivo_pd->pkpd_modeling Provides Response data phase1 Phase I Clinical Trials (Healthy Volunteers - Safety & PK) pkpd_modeling->phase1 Predicts human dose pop_pk Population PK Modeling (Patient Data) phase1->pop_pk Provides initial data phase2_3 Phase II/III Clinical Trials (Patients - Efficacy & Safety) pop_pk->phase2_3 Refines dosing phase2_3->pop_pk Adds patient data dose_opt Dose Optimization & Approval phase2_3->dose_opt Confirms efficacy

General Workflow for Antifungal PK/PD Studies

Conclusion

The agents highlighted in this guide—Rezafungin, Ibrexafungerp, Olorofim, and Fosmanogepix—represent significant progress in the fight against invasive fungal infections. Their novel mechanisms of action provide crucial tools against resistant pathogens, and their distinct pharmacokinetic profiles, such as the extended half-life of rezafungin and the high oral bioavailability of fosmanogepix, offer improved dosing strategies and flexibility in clinical practice. A thorough understanding of their PK/PD properties, derived from rigorous in vitro, in vivo, and clinical studies, is paramount for harnessing their full therapeutic potential and improving outcomes for patients with life-threatening fungal diseases.

References

Early research on the mitochondrial respiratory chain inhibition by "Antifungal agent 11"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration into the early research surrounding the mitochondrial respiratory chain inhibition by a compound designated "Antifungal agent 11" has yielded no specific scientific data or peer-reviewed publications under this identifier. While the name "this compound" appears in the catalog of a chemical supplier, crucial information regarding its mechanism of action, inhibitory concentrations, and the experimental protocols used for its characterization are not publicly available.

The global scientific community relies on published, peer-reviewed research to validate and build upon experimental findings. In the absence of such documentation for "this compound," a comprehensive technical guide as requested cannot be constructed. The core requirements of detailing quantitative data, experimental methodologies, and visualizing its specific molecular interactions are contingent on the availability of this foundational research.

The Landscape of Mitochondrial Inhibition by Antifungal Agents

Despite the lack of information on "this compound," the broader field of antifungal research has identified the mitochondrial respiratory chain as a critical target for novel therapeutic agents. Numerous compounds have been investigated for their ability to disrupt this essential pathway in pathogenic fungi, leading to cell death. These agents typically target one of the five protein complexes (Complex I-V) that constitute the electron transport chain.

To provide a valuable resource for researchers, scientists, and drug development professionals, we can offer a detailed technical guide on a well-characterized antifungal agent with a confirmed mechanism of action on the mitochondrial respiratory chain. Several such compounds have been extensively studied and reported in scientific literature.

Proposed Alternative Subjects for an In-depth Technical Guide:

  • Ilicicolin H: A natural product known to be a potent and broad-spectrum antifungal agent that targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[1][2]

  • 19ak: A thiosemicarbazone derivative that has been shown to inhibit mitochondrial respiration by targeting Complex I of the respiratory chain in various fungal species.[2]

  • Inz-1: An indazole compound identified through high-throughput screening that acts as an inhibitor of the cytochrome bc1 complex (Complex III).[1][2][3]

  • xy12: A more recently identified lipophilic pyrylium salt that has been demonstrated to inhibit mitochondrial respiratory Complex I in Candida albicans.

A technical guide on one of these compounds would allow for a thorough presentation of:

  • Quantitative Data: Including IC50 and MIC values against various fungal pathogens.

  • Detailed Experimental Protocols: Describing the assays used to determine mitochondrial inhibition, such as oxygen consumption rate measurements and specific complex activity assays.

  • Visualizations: Including diagrams of the proposed mechanism of action and experimental workflows, as originally requested.

We invite the user to select one of these well-documented antifungal agents. Upon selection, a comprehensive technical guide conforming to the original core requirements will be generated based on the available scientific literature. This approach will ensure the delivery of a factually accurate and valuable resource for the intended audience.

References

Methodological & Application

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 11

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. A critical step in the preclinical evaluation of a new antifungal compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This application note provides a detailed protocol for determining the MIC of the hypothetical "Antifungal agent 11" against various fungal species using the broth microdilution method, a widely accepted and standardized technique.[2][3] This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2]

Key Experimental Protocols

1. Materials and Reagents:

  • Fungal Strains: Test isolates of interest (e.g., Candida albicans, Aspergillus fumigatus) and quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).[4][5]

  • This compound: Stock solution of known concentration.

  • Culture Media: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).[6][7] For some fungi, supplementation with 2% glucose may be necessary to support adequate growth.[8]

  • Apparatus:

    • Sterile, 96-well flat-bottom microtiter plates.[7]

    • Multichannel pipette.

    • Spectrophotometer or microplate reader.

    • Incubator set at 35°C.[9]

    • Vortex mixer.

    • Hemocytometer or other cell counting device.

2. Inoculum Preparation:

  • Subculture the fungal strains onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.

  • Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS) from 3-5 colonies.

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (OD at 530 nm of 0.08-0.10).

  • Further dilute the standardized suspension in the test medium to achieve the final desired inoculum concentration. For yeasts like Candida species, the final inoculum concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[10] For filamentous fungi like Aspergillus species, the final inoculum concentration should be approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[10]

3. Broth Microdilution Assay:

  • Aseptically add 100 µL of sterile RPMI 1640 medium to all wells of a 96-well microtiter plate, except for the first column.[9]

  • In the first column, add 200 µL of the working solution of this compound (at twice the highest desired final concentration).

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will result in a range of concentrations of this compound.

  • The eleventh column will serve as the growth control (no antifungal agent), and the twelfth column will serve as the sterility control (medium only).

  • Inoculate each well (except the sterility control) with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.

  • Seal the plates and incubate at 35°C for 24-48 hours.[11] For some slower-growing fungi, incubation may need to be extended.[11]

4. Data Analysis and Interpretation:

  • After incubation, determine the MIC by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.[9]

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control. For azoles and echinocandins against yeasts, this is often defined as a ≥50% reduction in turbidity.[3][12] For polyenes like amphotericin B, the endpoint is typically complete inhibition of growth.[3]

  • The results should be interpreted in conjunction with the MICs obtained for the quality control strains, which should fall within their established ranges to ensure the validity of the experiment.[4][13]

Data Presentation

Table 1: Example Serial Dilution of this compound

Well ColumnConcentration of this compound (µg/mL)
164
232
316
48
54
62
71
80.5
90.25
100.125
110 (Growth Control)
120 (Sterility Control)

Table 2: Example MIC Results for this compound

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans280.5 - 16
Candida glabrata4161 - 32
Aspergillus fumigatus140.25 - 8
Cryptococcus neoformans0.520.125 - 4

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Fungal Strains start->culture inoculum Prepare Fungal Inoculum culture->inoculum plate_setup Set up 96-well Plate inoculum->plate_setup dilution Prepare Serial Dilutions of this compound dilution->plate_setup inoculate Inoculate Plate plate_setup->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_plate Read Plate (Visually or Spectrophotometrically) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination of this compound.

Antifungal_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition agent This compound receptor Fungal Cell Surface Receptor agent->receptor Binds and Inhibits kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Cell Wall Synthesis Genes transcription_factor->gene_expression Activates cell_wall Fungal Cell Wall Synthesis gene_expression->cell_wall cell_lysis Cell Lysis cell_wall->cell_lysis Inhibited

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion: This application note provides a comprehensive and standardized protocol for determining the MIC of "this compound." Adherence to this protocol will ensure the generation of accurate and reproducible data, which is essential for the continued development of novel antifungal therapies. The provided tables and diagrams facilitate clear data presentation and understanding of the experimental workflow and potential mechanism of action.

References

Application Note & Protocol: High-Throughput Screening Assay for Antifungal Agent 11 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize novel derivatives of "Antifungal Agent 11," a fictional antifungal compound. The described assay is a luminescence-based method that offers high sensitivity and is well-suited for the rapid screening of large compound libraries. This application note includes comprehensive experimental protocols, data presentation guidelines, and visual diagrams of the experimental workflow and the targeted signaling pathway to facilitate understanding and implementation in a research setting.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of new antifungal agents. "this compound" is a promising, albeit hypothetical, lead compound that has demonstrated activity against a range of fungal pathogens. To improve its efficacy and pharmacological properties, a focused library of its derivatives has been synthesized.

This application note describes a robust high-throughput screening assay designed to evaluate these derivatives. The assay utilizes a genetically engineered fungal strain expressing a luciferase reporter gene. The luminescence output, which is directly proportional to fungal viability, provides a quantitative measure of the antifungal activity of the test compounds. This method allows for the rapid identification of derivatives with enhanced potency.

Mechanism of Action of this compound

For the purpose of this application note, we will hypothesize that "this compound" and its derivatives act by inhibiting β-(1,3)-glucan synthase, a key enzyme responsible for the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[1] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell death.[2]

Data Presentation

Quantitative data from the high-throughput screen should be summarized for clear comparison of the antifungal activity of the derivatives. The following tables provide a template for presenting the obtained Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives

Compound IDDerivative ModificationMIC (µg/mL) vs. Candida albicansMIC (µg/mL) vs. Aspergillus fumigatus
AF-11Parent Compound816
AF-11-D01R1 = -CH348
AF-11-D02R1 = -Cl24
AF-11-D03R2 = -F12
AF-11-D04R2 = -OCH31632
FluconazoleControl164
Amphotericin BControl0.50.5

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound and its Derivatives

Compound IDIC50 (µM) vs. Candida albicansIC50 (µM) vs. Aspergillus fumigatus
AF-115.210.8
AF-11-D012.55.1
AF-11-D021.12.3
AF-11-D030.61.2
AF-11-D0411.524.7
Fluconazole0.845.2
Amphotericin B0.30.4

Experimental Protocols

Luminescence-Based High-Throughput Screening Assay

This protocol is adapted from established luminescence-based antifungal screening methods.[3][4]

Objective: To determine the antifungal activity of "this compound" derivatives by measuring the inhibition of fungal growth via a luciferase reporter.

Materials:

  • Bioluminescent fungal strain (e.g., Candida albicans or Aspergillus fumigatus expressing luciferase)

  • RPMI-1640 medium supplemented with L-glutamine and buffered with MOPS

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Amphotericin B)

  • Negative control (DMSO)

  • Sterile, white, opaque 384-well microtiter plates

  • Luciferase substrate (e.g., D-luciferin)

  • Luminometer plate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bioluminescent fungal strain on an appropriate agar medium.

    • Prepare a fungal suspension in RPMI-1640 medium and adjust the cell density to 2 x 10^4 cells/mL.

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and controls in DMSO.

    • Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 384-well plate.

    • Include wells with DMSO only as a negative control and a known antifungal as a positive control.

  • Inoculation:

    • Add 49 µL of the prepared fungal inoculum to each well of the 384-well plate, bringing the final volume to 50 µL.

    • The final concentration of DMSO should not exceed 2%.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35°C for 24-48 hours. The optimal incubation time should be determined empirically for each fungal strain.

  • Luminescence Reading:

    • Allow the plates to equilibrate to room temperature.

    • Add 10 µL of the luciferase substrate to each well.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the luminescence signal using a luminometer plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.

    • Determine the MIC, defined as the lowest concentration of the compound that causes a significant reduction (e.g., ≥90%) in luminescence compared to the control.

    • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

Broth Microdilution Assay for MIC Determination

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[5][6][7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the most active derivatives identified in the primary screen.

Materials:

  • Fungal strains (Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Test compounds and control antifungals dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of each test compound in RPMI-1640 medium to achieve a range of concentrations. The final volume in each well should be 100 µL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculum Preparation:

    • Prepare a fungal suspension and adjust the concentration to 1-5 x 10^3 cells/mL in RPMI-1640 medium.

  • Inoculation:

    • Add 100 µL of the fungal inoculum to each well (except the sterility control), for a final volume of 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for fungal growth or measure the optical density at 600 nm (OD600) using a microplate reader.

    • The MIC is the lowest concentration of the compound that shows no visible growth or a significant reduction in OD600 compared to the growth control.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay HTS Assay cluster_analysis Data Analysis & Follow-up Inoculum Fungal Inoculum Preparation Inoculation Add Fungal Inoculum Inoculum->Inoculation Compounds Compound Dilution (Derivatives & Controls) Plating Dispense Compounds (384-well plate) Compounds->Plating Plating->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Lumi_read Add Substrate & Read Luminescence Incubation->Lumi_read Data_analysis Calculate % Inhibition, IC50, and MIC Lumi_read->Data_analysis Hit_ID Identify Hit Compounds Data_analysis->Hit_ID MIC_confirm Confirm MIC with Broth Microdilution Hit_ID->MIC_confirm signaling_pathway cluster_cell Fungal Cell cluster_drug UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-Glucan Synthase UDP_Glucose->Glucan_Synthase Beta_Glucan β-(1,3)-Glucan Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation AF11 This compound & Derivatives AF11->Glucan_Synthase Inhibition

References

Application Notes and Protocols: In Vivo Efficacy of Antifungal Agent 11 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 11 is a novel investigational compound demonstrating potent in vitro activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established murine models of systemic and superficial fungal infections. The described models are essential for preclinical assessment of antifungal candidates, providing critical data on efficacy, pharmacokinetics, and safety. The protocols outlined below are based on established methodologies for testing novel antifungal agents.[1][2][3][4][5]

Key In Vivo Efficacy Models

The in vivo efficacy of this compound can be assessed in various mouse models that mimic human fungal diseases. The choice of model depends on the target pathogen and the clinical indication.[5][6] Common models include:

  • Systemic Candidiasis: This model mimics blood-borne Candida infections, which can lead to severe sepsis and multi-organ failure.[6][7][8] The primary endpoint is typically survival, with secondary endpoints including fungal burden in target organs such as the kidneys.[3][7][9]

  • Invasive Aspergillosis: This model is crucial for evaluating antifungals against opportunistic molds like Aspergillus fumigatus, a major cause of mortality in immunocompromised patients.[10][11][12] Efficacy is assessed by survival rates and reduction of fungal load in the lungs.[11][13][14]

  • Dermatophytosis: This model is used to evaluate the efficacy of antifungal agents against superficial skin infections caused by dermatophytes like Trichophyton mentagrophytes.[15][16][17][18] Endpoints include clinical scoring of skin lesions and fungal burden in the infected tissue.[16][18]

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized for clear interpretation and comparison.

Table 1: Survival Analysis in Systemic Candidiasis Model

Treatment GroupDose (mg/kg)Administration RouteNumber of MiceSurvival Rate (%) at Day 21Median Survival Time (Days)
Vehicle Control-Intraperitoneal1005
This compound1Intraperitoneal104012
This compound5Intraperitoneal1080>21
This compound10Intraperitoneal10100>21
Fluconazole10Oral1090>21

Table 2: Fungal Burden in Kidneys (Systemic Candidiasis Model)

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Kidney ± SD% Reduction vs. Controlp-value
Vehicle Control-7.5 ± 0.8--
This compound15.2 ± 0.699.5<0.01
This compound53.1 ± 0.499.996<0.001
This compound10<2.0>99.999<0.001
Fluconazole102.5 ± 0.599.999<0.001

Table 3: Efficacy in a Murine Model of Pulmonary Aspergillosis

Treatment GroupDose (mg/kg)Survival Rate (%) at Day 14Mean Lung Fungal Burden (Log10 CFU/g) ± SD
Vehicle Control-06.8 ± 0.7
This compound5304.5 ± 0.9
This compound10702.9 ± 0.6
This compound2090<2.0
Voriconazole10802.2 ± 0.4

Table 4: Treatment of Dermatophytosis in a Guinea Pig Model

Treatment GroupConcentration (%)Mean Clinical Score at Day 14 (0-4)Mean Fungal Burden (Log10 CFU/skin sample) ± SD
Vehicle Control-3.8 ± 0.45.2 ± 0.6
This compound11.2 ± 0.32.1 ± 0.5
This compound20.5 ± 0.2<1.0
Terbinafine10.8 ± 0.31.5 ± 0.4

Experimental Protocols

Protocol 1: Systemic Candidiasis Mouse Model

Objective: To evaluate the efficacy of this compound in a disseminated Candida albicans infection model.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Phosphate-buffered saline (PBS), sterile

  • 6-8 week old female BALB/c mice

  • This compound, vehicle, and positive control (e.g., fluconazole)

  • Standard laboratory equipment for microbiology and animal handling

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on SDA plates at 30°C for 24-48 hours.

    • Inoculate a single colony into SDB and incubate at 30°C with shaking overnight.

    • Harvest yeast cells by centrifugation, wash twice with sterile PBS.

    • Resuspend the pellet in PBS and adjust the concentration to 1 x 10^6 CFU/mL using a hemocytometer.

  • Infection:

    • Inject each mouse with 0.1 mL of the prepared C. albicans suspension (1 x 10^5 CFU) via the lateral tail vein.[1][7]

  • Treatment:

    • Initiate treatment 2-4 hours post-infection.

    • Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) via the desired route (e.g., intraperitoneal, oral).

    • A vehicle control group and a positive control group (e.g., fluconazole at 10 mg/kg) should be included.

    • Continue treatment once or twice daily for a specified period (e.g., 7 days).

  • Monitoring and Endpoints:

    • Survival: Monitor mice daily for 21 days and record mortality.

    • Fungal Burden:

      • At a predetermined time point (e.g., day 3 post-infection), euthanize a subset of mice from each group.

      • Aseptically remove kidneys, weigh them, and homogenize in sterile PBS.

      • Perform serial dilutions of the homogenates and plate on SDA.

      • Incubate plates at 37°C for 24-48 hours and count the colonies to determine CFU per gram of tissue.[9]

Protocol 2: Pulmonary Aspergillosis Mouse Model

Objective: To assess the efficacy of this compound against invasive pulmonary aspergillosis.

Materials:

  • Aspergillus fumigatus strain (e.g., Af293)

  • SDA or Potato Dextrose Agar (PDA)

  • PBS with 0.05% Tween 80, sterile

  • Immunosuppressive agents (e.g., cyclophosphamide, cortisone acetate)[14][19]

  • 6-8 week old male BALB/c mice

  • This compound, vehicle, and positive control (e.g., voriconazole)

  • Intranasal or inhalation exposure equipment

Procedure:

  • Inoculum Preparation:

    • Grow A. fumigatus on SDA plates for 5-7 days at 37°C to allow for conidial formation.

    • Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Wash conidia by centrifugation and resuspend in PBS.

    • Determine the conidia concentration using a hemocytometer and adjust to the desired concentration (e.g., 2.5 x 10^7 conidia/mL).

  • Immunosuppression and Infection:

    • Induce neutropenia in mice by administering cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -4 and -1 relative to infection.

    • Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1.[14]

    • On day 0, lightly anesthetize the mice and infect them by intranasal instillation of 20-40 µL of the conidial suspension.

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer this compound, vehicle, and a positive control (e.g., voriconazole) at specified doses and routes.

    • Continue treatment for at least 7-10 days.

  • Monitoring and Endpoints:

    • Survival: Monitor mice daily for 14-21 days.

    • Fungal Burden:

      • On day 3 or 4 post-infection, euthanize a subset of mice.

      • Aseptically remove lungs, weigh, and homogenize.

      • Determine fungal burden by plating serial dilutions of the lung homogenates as described in Protocol 1.

Protocol 3: Dermatophytosis Guinea Pig Model

Objective: To evaluate the topical efficacy of this compound against Trichophyton mentagrophytes.

Materials:

  • Trichophyton mentagrophytes strain

  • SDA and SDB

  • Sterile saline

  • Hartley guinea pigs (300-350 g)

  • Electric clippers and sterile sandpaper

  • This compound topical formulation (e.g., cream, ointment), vehicle, and positive control (e.g., terbinafine cream)

Procedure:

  • Inoculum Preparation:

    • Culture T. mentagrophytes on SDA plates at 28°C for 10-14 days.

    • Prepare a conidial suspension as described for Aspergillus, adjusting the concentration to approximately 1 x 10^7 CFU/mL in sterile saline.

  • Infection:

    • Anesthetize the guinea pigs.

    • Shave an area on the back of each animal (approx. 2x2 cm).

    • Gently abrade the shaved skin with sterile sandpaper to disrupt the stratum corneum without causing bleeding.[17]

    • Apply a 0.1 mL aliquot of the fungal suspension to the abraded area and spread evenly.

  • Treatment:

    • Allow the infection to establish for 3-5 days, until clear lesions are visible.

    • Apply a measured amount of the topical formulation of this compound, vehicle, or positive control to the infected area once daily.

    • Continue treatment for 10-14 days.

  • Monitoring and Endpoints:

    • Clinical Scoring:

      • Visually score the lesions daily or every other day based on a scale (e.g., 0 = no signs of infection; 1 = minimal erythema; 2 = moderate erythema and scaling; 3 = severe erythema, scaling, and crusting; 4 = severe inflammation with hair loss).

    • Fungal Burden:

      • At the end of the treatment period, euthanize the animals.

      • Excise a skin biopsy from the center of the lesion area.

      • Homogenize the tissue and determine the fungal burden by plating serial dilutions on SDA containing antibiotics to inhibit bacterial growth.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_animal Animal Phase cluster_analysis Analysis Phase p1 Fungal Culture (e.g., C. albicans) p2 Inoculum Preparation (Washing & Concentration Adjustment) p1->p2 a1 Animal Acclimatization (e.g., BALB/c Mice) a2 Immunosuppression (if required, e.g., Aspergillosis model) a1->a2 a3 Infection (e.g., Intravenous Injection) a2->a3 a4 Randomization into Treatment Groups a3->a4 a5 Treatment Administration (this compound, Vehicle, Control) a4->a5 a6 Daily Monitoring (Survival, Clinical Signs) a5->a6 an1 Endpoint 1: Survival Analysis a6->an1 an3 Organ Harvest (e.g., Kidneys, Lungs) a6->an3 At predetermined time an2 Endpoint 2: Fungal Burden an4 Tissue Homogenization an3->an4 an5 Serial Dilution & Plating an4->an5 an6 CFU Enumeration an5->an6 an6->an2

Caption: General workflow for in vivo antifungal efficacy studies in mice.

Potential Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many antifungal agents, particularly azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[20][21][22] this compound may act on a key enzyme in this pathway.

G cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Enzyme 14α-demethylase (CYP51) Lanosterol->Enzyme Membrane Fungal Cell Membrane (Loss of Integrity) Ergosterol->Membrane Incorporation Agent11 This compound Agent11->Enzyme

Caption: Inhibition of the ergosterol biosynthesis pathway by an azole-like antifungal agent.

References

Application Notes and Protocols: Method for Testing "Antifungal Agent 11" Synergy with Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance necessitates the development of novel therapeutic strategies, including combination therapies that can enhance the efficacy of existing drugs. Fluconazole, a widely used azole antifungal, functions by inhibiting the enzyme lanosterol 14-α-demethylase, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] However, its effectiveness can be limited by both intrinsic and acquired resistance mechanisms in various fungal pathogens.[4][5]

This document provides detailed protocols for testing the synergistic activity of a novel investigational compound, "Antifungal Agent 11," in combination with fluconazole. The described methods, including the checkerboard assay and time-kill curve analysis, are standard in vitro techniques to quantify the interaction between two antimicrobial agents.[6][7][8] Understanding these interactions is a critical step in the preclinical development of new antifungal combination therapies.[9]

Furthermore, we will explore the potential mechanistic basis for synergy by examining the role of key signaling pathways, such as the calcineurin and Target of Rapamycin (TOR) pathways, which are known to be involved in fungal stress responses and susceptibility to antifungal agents.[10][11][12][13]

Experimental Workflow

The overall workflow for assessing the synergistic potential of "this compound" with fluconazole is depicted below.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_confirmation Confirmation cluster_interpretation Interpretation prep_agent Prepare Stock Solutions (this compound & Fluconazole) checkerboard Checkerboard Assay prep_agent->checkerboard prep_culture Prepare Fungal Inoculum prep_culture->checkerboard calc_fici Calculate FICI checkerboard->calc_fici time_kill Time-Kill Curve Analysis calc_fici->time_kill interpretation Determine Synergy, Indifference, or Antagonism calc_fici->interpretation plot_curves Plot Time-Kill Curves time_kill->plot_curves plot_curves->interpretation

Caption: Experimental workflow for synergy testing.

I. Primary Screening: Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[14][15][16] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

Protocol: Checkerboard Broth Microdilution Assay

1. Materials:

  • "this compound"

  • Fluconazole (analytical grade)

  • Fungal isolate of interest (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer or microplate reader (optional, for turbidity measurement)

2. Preparation of Reagents:

  • Stock Solutions: Prepare stock solutions of "this compound" and fluconazole at a concentration of 100 times the highest final concentration to be tested. The solvent used should be appropriate for "this compound" and should not affect fungal growth at the final concentration.

  • Fungal Inoculum: Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

3. Assay Procedure:

  • Add 50 µL of RPMI-1640 medium to all wells of a 96-well plate.

  • In the first row (row A), add an additional 50 µL of the "this compound" working solution (2X the highest desired final concentration) to column 1.

  • Perform serial two-fold dilutions of "this compound" by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10. Column 11 will serve as the drug-free control for each row.

  • In the first column (column 1), add an additional 50 µL of the fluconazole working solution (2X the highest desired final concentration) to row A.

  • Perform serial two-fold dilutions of fluconazole down the columns by transferring 50 µL from row A to row B, and so on, up to row G. Discard 50 µL from row G. Row H will serve as the drug-free control for each column.

  • The resulting plate will have a gradient of "this compound" concentrations along the x-axis and fluconazole concentrations along the y-axis.

  • Inoculate all wells with 50 µL of the prepared fungal inoculum.

  • The final volume in each well will be 100 µL.

  • Well H12 will contain only medium and inoculum (growth control).

  • Incubate the plates at 35°C for 24-48 hours.

4. Data Analysis and Interpretation:

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the growth control).

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • Calculate the FICI by summing the individual FICs:

    • FICI = FIC of Agent A + FIC of Agent B

  • Interpret the FICI values as follows:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Indifference
> 4.0Antagonism

II. Confirmatory Assay: Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the antifungal effect over time and can confirm synergistic interactions observed in the checkerboard assay.[17][18][19]

Protocol: Time-Kill Curve Analysis

1. Materials:

  • Same as for the checkerboard assay, plus sterile culture tubes and a shaking incubator.

2. Preparation of Reagents:

  • Prepare stock solutions and fungal inoculum as described for the checkerboard assay.

3. Assay Procedure:

  • Based on the checkerboard results, select concentrations of "this compound" and fluconazole that demonstrated synergy (e.g., concentrations at or below the MIC in the synergistic combination).

  • Set up the following experimental conditions in sterile culture tubes containing RPMI-1640 medium:

    • Growth control (no drug)

    • "this compound" alone

    • Fluconazole alone

    • "this compound" + Fluconazole in combination

  • Inoculate each tube with the prepared fungal suspension to achieve a starting density of approximately 1-5 x 10^5 CFU/mL.

  • Incubate the tubes at 35°C in a shaking incubator.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

4. Data Analysis and Interpretation:

  • Plot the log10 CFU/mL versus time for each experimental condition.

  • Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

  • Indifference is defined as a <2 log10 change in CFU/mL for the combination compared to the most active single agent.

  • Antagonism is defined as a ≥2 log10 increase in CFU/mL for the combination compared to the most active single agent.

Time-Kill Curve Data Summary
Test Conditions
Fungal Isolate:
"this compound" Concentration:
Fluconazole Concentration:
Results (log10 CFU/mL)
Time (hours)
0
2
4
8
12
24
Interpretation

III. Potential Mechanistic Insights: Signaling Pathways

Synergistic interactions can often be attributed to the combined effect of drugs on different but complementary cellular pathways. The calcineurin and TOR signaling pathways are critical for fungal stress response, virulence, and drug resistance.[12][20][21] Targeting these pathways in conjunction with fluconazole could lead to enhanced antifungal activity.

Calcineurin Signaling Pathway

Calcineurin is a calcium-calmodulin-activated phosphatase that plays a crucial role in fungal stress responses, including tolerance to cell wall and membrane-active antifungal agents like fluconazole.[10][22] Inhibition of the calcineurin pathway can render fungi more susceptible to azoles.

calcineurin_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus fluconazole Fluconazole erg11 Erg11 fluconazole->erg11 inhibits ergosterol Ergosterol Synthesis erg11->ergosterol catalyzes stress Membrane Stress ergosterol->stress leads to ca_influx Ca2+ Influx stress->ca_influx calmodulin Calmodulin ca_influx->calmodulin activates calcineurin Calcineurin calmodulin->calcineurin activates crz1 Crz1 calcineurin->crz1 dephosphorylates agent11 This compound (Potential Target) agent11->calcineurin inhibits (hypothesized) gene_exp Stress Response Gene Expression crz1->gene_exp activates

Caption: Calcineurin signaling pathway and drug targets.

TOR Signaling Pathway

The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway that regulates cell growth, proliferation, and stress responses in eukaryotes.[11][13][23] Inhibition of the TOR pathway can impact fungal viability and may potentiate the activity of other antifungal agents.

tor_pathway cluster_input Upstream Signals cluster_core TOR Complex 1 (TORC1) cluster_output Downstream Effects nutrients Nutrients tor1 TOR1 nutrients->tor1 activates protein_syn Protein Synthesis tor1->protein_syn promotes autophagy Autophagy tor1->autophagy inhibits stress_resp Stress Response tor1->stress_resp regulates agent11 This compound (Potential Target) agent11->tor1 inhibits (hypothesized)

Caption: TOR signaling pathway and a potential drug target.

Conclusion

The protocols outlined in this document provide a robust framework for evaluating the synergistic potential of "this compound" with fluconazole. A synergistic interaction, as determined by a FICI of ≤ 0.5 in the checkerboard assay and confirmed by a ≥2 log10 reduction in CFU/mL in time-kill studies, would provide a strong rationale for further preclinical development of this combination therapy. Investigating the impact of this combination on key signaling pathways like calcineurin and TOR could further elucidate the mechanism of synergy and support its therapeutic potential.

References

Application Note: Quantification of Antifungal Agent 11 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antifungal agent 11 is a novel triazole derivative under investigation for the treatment of invasive fungal infections. To support preclinical and clinical development, a reliable and robust bioanalytical method for the quantification of this compound in human plasma is essential for pharmacokinetic and toxicokinetic studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is simple, rapid, and highly sensitive, making it suitable for high-throughput analysis. The validation of this method was conducted in accordance with the guidelines set by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Experimental

Materials and Reagents

  • This compound reference standard (purity >99%)

  • This compound-d4 (internal standard, IS) (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation

  • A high-performance liquid chromatography (HPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A simple protein precipitation method was employed for sample preparation.[4][5][6][7][8] To 100 µL of plasma sample, 20 µL of the internal standard working solution (500 ng/mL this compound-d4 in 50% methanol) was added and vortexed. Subsequently, 300 µL of acetonitrile was added to precipitate the plasma proteins.[7] The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. An aliquot of the supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

Chromatographic separation was achieved on a C18 analytical column (2.1 x 50 mm, 1.8 µm). The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was used at a flow rate of 0.4 mL/min. The total run time was 5 minutes.

Mass Spectrometry Conditions

The mass spectrometer was operated in the positive ion electrospray mode. The detection was performed using multiple reaction monitoring (MRM) of the transitions m/z 450.2 → 320.1 for this compound and m/z 454.2 → 324.1 for the internal standard, this compound-d4.

Method Validation

The method was fully validated for linearity, sensitivity, accuracy, precision, selectivity, matrix effect, and stability according to international guidelines.[1][9][10][11]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The accuracy was within ±15% of the nominal values, and the precision (coefficient of variation, CV) was ≤15%.[1][7]

Selectivity and Matrix Effect

The method demonstrated excellent selectivity with no significant interference from endogenous plasma components at the retention times of this compound and the IS. The matrix effect was assessed and found to be negligible.

Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer stability, and freeze-thaw cycles.

Quantitative Data Summary

ParameterResult
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) >0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Accuracy 95.5% - 108.2%
Inter-day Accuracy 97.1% - 105.9%
Intra-day Precision (CV%) 2.8% - 7.5%
Inter-day Precision (CV%) 4.1% - 8.9%
Recovery >85%

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard plasma->add_is vortex1 Vortex Mix add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex Mix add_acn->vortex2 centrifuge Centrifuge at 13,000 rpm vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

Hypothetical Signaling Pathway of this compound

G This compound This compound Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase This compound->Lanosterol 14-alpha-demethylase inhibits Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis Pathway->Fungal Cell Membrane produces ergosterol for Lanosterol 14-alpha-demethylase->Ergosterol Biosynthesis Pathway is a key enzyme in Inhibition of Ergosterol Synthesis Inhibition of Ergosterol Synthesis Lanosterol 14-alpha-demethylase->Inhibition of Ergosterol Synthesis Disruption of Membrane Integrity Disruption of Membrane Integrity Inhibition of Ergosterol Synthesis->Disruption of Membrane Integrity Fungal Cell Death Fungal Cell Death Disruption of Membrane Integrity->Fungal Cell Death

Caption: Hypothetical mechanism of action of this compound.

Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Weigh accurately about 10 mg of this compound and this compound-d4 and dissolve in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions by serial dilution of the stock solutions with 50% methanol.

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike appropriate amounts of the this compound working solution into drug-free human plasma to obtain final concentrations of 1, 5, 10, 50, 100, 500, 1000, and 2000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 150 ng/mL (Medium QC), and 1500 ng/mL (High QC) in drug-free human plasma.

3. Sample Analysis Procedure

  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • Vortex each sample to ensure homogeneity.

  • Pipette 100 µL of each sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (500 ng/mL) to each tube (except for blank samples, to which 20 µL of 50% methanol is added).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to each tube.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple sample preparation procedure and short run time make this method suitable for routine analysis in a regulated bioanalytical laboratory to support the clinical development of this novel antifungal agent.

References

Application Notes and Protocols: Efficacy of Antifungal Agent 11 in a Galleria mellonella Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for preliminary screening of antifungal compounds.[1][2][3] Its innate immune system shares functional similarities with that of mammals, and the model offers significant ethical, cost, and logistical advantages over vertebrate models.[2][4][5] These application notes provide a detailed protocol for evaluating the efficacy of a novel therapeutic, Antifungal Agent 11, against a systemic fungal infection in the G. mellonella model.

This compound is a novel investigational compound. For the purpose of this protocol, we will hypothesize that it targets fungal cell wall integrity by inhibiting β-1,3-glucan synthase, an enzyme crucial for the synthesis of a key component of the fungal cell wall.[6][7] This mechanism is similar to that of echinocandins.[6][8]

Data Presentation

The efficacy of this compound was evaluated based on larval survival rates and the reduction in fungal burden. The following tables summarize the quantitative data obtained from a representative experiment using Candida albicans as the infectious agent.

Table 1: Survival of Galleria mellonella Larvae Following Candida albicans Infection and Treatment with this compound.

Treatment GroupInoculum (CFU/larva)This compound Dose (mg/kg)Number of LarvaeSurvival Rate at 72h (%)
PBS Control0020100
Infection Control1 x 10⁵02020
This compound (Low Dose)1 x 10⁵102060
This compound (High Dose)1 x 10⁵252085
Vehicle Control1 x 10⁵Vehicle only2020

Table 2: Fungal Burden in Galleria mellonella Larvae 24 Hours Post-Infection.

Treatment GroupInoculum (CFU/larva)This compound Dose (mg/kg)Mean Fungal Burden (CFU/larva)Standard Deviation
Infection Control1 x 10⁵05.2 x 10⁶± 1.1 x 10⁶
This compound (Low Dose)1 x 10⁵101.8 x 10⁵± 0.5 x 10⁵
This compound (High Dose)1 x 10⁵254.5 x 10⁴± 0.2 x 10⁴

Experimental Protocols

Materials
  • Galleria mellonella larvae in their final instar stage (250-350 mg)

  • Fungal pathogen (e.g., Candida albicans, SC5314)

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator (37°C)

  • 10 µL Hamilton syringe with a 30-gauge needle

  • Sterile petri dishes

  • 70% Ethanol

Protocol 1: Preparation of Fungal Inoculum
  • Culture the fungal strain on an SDA plate at 30°C for 24-48 hours.

  • Harvest the fungal cells by gently scraping the surface of the agar and suspending them in sterile PBS.

  • Wash the cells twice by centrifugation at 3000 x g for 5 minutes and resuspending the pellet in sterile PBS.

  • Count the fungal cells using a hemocytometer and adjust the concentration to 1 x 10⁷ cells/mL in sterile PBS. This will be the working stock for infection (delivering 10 µL will result in an inoculum of 1 x 10⁵ CFU/larva).[2]

  • Perform serial dilutions and plate on SDA to confirm the final concentration.

Protocol 2: Galleria mellonella Infection and Treatment
  • Select healthy, uniformly sized larvae that are cream-colored and show no signs of melanization.[9]

  • Divide the larvae into the experimental groups as outlined in Table 1 (a minimum of 16-20 larvae per group is recommended for statistical significance).

  • For infection, inject 10 µL of the prepared fungal inoculum into the hemocoel via the last left proleg.[9][10] Before injection, gently clean the area with 70% ethanol.

  • For the treatment groups, administer the desired dose of this compound (dissolved in a suitable vehicle, e.g., PBS with a low percentage of DMSO) in a 10 µL volume via injection into the last right proleg, 1-2 hours post-infection.

  • The PBS control group should be injected with 10 µL of sterile PBS. The infection control group receives the fungal inoculum and a separate injection of the vehicle without the antifungal agent.

  • Place the larvae in sterile petri dishes and incubate at 37°C in the dark.[2]

Protocol 3: Assessment of Survival
  • Monitor the larvae daily for up to 7 days.

  • Record the number of dead larvae at 24-hour intervals. Larvae are considered dead when they do not respond to touch.[9]

  • Plot the survival data as a Kaplan-Meier survival curve and analyze using a log-rank test.[9]

Protocol 4: Determination of Fungal Burden
  • At a predetermined time point (e.g., 24 hours post-infection), randomly select 3-5 larvae from each group.

  • Surface-sterilize the larvae with 70% ethanol.

  • Homogenize each larva individually in 1 mL of sterile PBS.

  • Perform serial dilutions of the homogenate and plate onto SDA plates.

  • Incubate the plates at 30°C for 24-48 hours and count the number of colony-forming units (CFU).

  • Calculate the total CFU per larva to determine the fungal burden.[9]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Culture Fungal Pathogen p2 Prepare Fungal Inoculum p1->p2 e2 Infect Larvae with Fungal Pathogen p2->e2 p3 Prepare this compound e3 Treat with this compound p3->e3 e1 Select & Group Larvae e1->e2 e2->e3 e4 Incubate at 37°C e3->e4 a1 Monitor Survival Daily e4->a1 a2 Determine Fungal Burden e4->a2 a3 Statistical Analysis a1->a3 a2->a3

Caption: Experimental workflow for evaluating this compound in G. mellonella.

Galleria mellonella Immune Signaling Pathway

G cluster_pathogen cluster_host G. mellonella Hemocyte PAMPs Fungal PAMPs (e.g., β-glucan) PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Recognition Toll Toll Pathway Activation PRR->Toll Phagocytosis Phagocytosis & Nodulation PRR->Phagocytosis Melanization Melanization (Phenoloxidase Cascade) PRR->Melanization NFkB NF-kB-like Transcription Factors Toll->NFkB Signal Transduction AMPs Antimicrobial Peptides (Galiomycin, Gallerimycin) NFkB->AMPs Induces Expression AMPs->PAMPs Inhibits

Caption: Simplified overview of the G. mellonella innate immune response to fungal infection.

References

Application Notes and Protocols for Time-Kill Curve Assay of Antifungal Agent 11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-kill curve assays are a cornerstone in the preclinical evaluation of antimicrobial agents, providing critical insights into their pharmacodynamic properties. These assays reveal the rate and extent of microbial killing over time, offering a more dynamic picture of an antifungal agent's activity than static measurements like the minimum inhibitory concentration (MIC). This document provides a detailed methodology for performing a time-kill curve assay for a novel investigational agent, "Antifungal Agent 11," against pathogenic yeast species.

This compound is a novel synthetic compound belonging to the glucan synthesis inhibitor class. Its proposed mechanism of action involves the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex, a critical component for maintaining the integrity of the fungal cell wall.[1] This disruption leads to osmotic instability and subsequent cell lysis. Understanding the kinetics of this process is vital for predicting in vivo efficacy and optimizing dosing regimens.

These application notes provide standardized protocols to ensure reproducibility and allow for meaningful comparison of results across different laboratories.

Experimental Protocols

Materials and Reagents
  • Fungal Isolate: A well-characterized strain of Candida albicans (e.g., ATCC 90028) or a clinical isolate of interest.

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Growth Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[2]

  • Plating Medium: Sabouraud Dextrose Agar (SDA).

  • Inoculum Preparation: Sterile 0.85% saline.

  • Reagents for Antifungal Carryover Check: Sterile saline, appropriate neutralizing agents if necessary.

  • Sterile polypropylene tubes, microcentrifuge tubes, and appropriate-sized flasks.

  • Spectrophotometer and cuvettes.

  • Incubator shaker set to 35°C and 150 rpm.[2]

  • Spiral plater or materials for manual spread plating.

  • Colony counter.

Preliminary Minimum Inhibitory Concentration (MIC) Determination

Prior to the time-kill assay, the MIC of this compound against the test organism must be determined. This is crucial for selecting the appropriate concentrations for the time-kill experiment. The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines is recommended.[3][4][5]

Time-Kill Assay Protocol

3.1. Inoculum Preparation:

  • From a fresh 24-hour culture of the fungal isolate on SDA, select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[6]

  • Prepare a 1:100 dilution of this suspension in the RPMI 1640 test medium to achieve a starting inoculum of approximately 1-5 x 10^4 CFU/mL.[2] The final inoculum should be confirmed by plating a sample from the growth control tube at time zero.

3.2. Assay Setup:

  • Prepare test tubes or flasks containing the RPMI 1640 medium.

  • Add this compound to the tubes to achieve the desired final concentrations. These typically include multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).[7][8]

  • Include a growth control tube containing no antifungal agent and a sterility control tube with medium only.

  • Inoculate all tubes (except the sterility control) with the prepared fungal suspension to achieve the target starting density.

  • The final volume in each tube should be sufficient for sampling at all time points (e.g., 10-20 mL).

3.3. Incubation and Sampling:

  • Incubate all tubes at 35°C with constant agitation (150 rpm).[2]

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for colony counting.[2][7]

3.4. Colony Counting and Antifungal Carryover:

  • Perform serial ten-fold dilutions of the collected aliquots in sterile saline.

  • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.

  • Antifungal Carryover Evaluation: To prevent the inhibition of fungal growth on the agar plates by residual this compound, an antifungal carryover check must be performed. This can be addressed by:

    • Dilution: Ensuring the plated sample is sufficiently diluted to lower the concentration of the agent below inhibitory levels.

    • Membrane Filtration: For higher concentrations of the antifungal, passing the sample through a 0.45 µm filter, washing the filter with sterile saline, and then placing the filter on the agar surface.[9]

  • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

  • Count the number of colonies and calculate the CFU/mL for each time point and concentration. The lower limit of detection is typically around 100 CFU/mL.

Data Analysis and Interpretation
  • Plot the mean log10 CFU/mL against time for each concentration of this compound and the growth control.

  • Fungistatic Activity: Defined as a <3-log10 reduction (or <99.9%) in CFU/mL from the initial inoculum.[10]

  • Fungicidal Activity: Defined as a ≥3-log10 reduction (or ≥99.9%) in CFU/mL from the initial inoculum.[10]

  • The rate of killing can be determined from the slope of the time-kill curve.

Data Presentation

The quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.

Table 1: Time-Kill Assay Results for this compound against Candida albicans

This compound Concentration (x MIC)Initial Inoculum (log10 CFU/mL)Change in log10 CFU/mL from Initial Inoculum at Time (hours)24-Hour Activity
2h 4h
Growth Control (0x) 4.5+0.5+1.2
0.5x 4.5+0.2+0.1
1x (MIC) 4.5-0.5-1.0
2x 4.5-1.0-2.0
4x 4.5-1.8-3.2
8x 4.5-2.5>-3.5

Note: Data presented are hypothetical and for illustrative purposes only.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the time-kill curve assay protocol.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Data Analysis start Start: Fungal Culture inoculum Inoculum Preparation (0.5 McFarland) start->inoculum dilution Dilute to Starting Inoculum (1-5 x 10^4 CFU/mL) inoculum->dilution setup Assay Setup (Tubes with Medium + Agent 11) dilution->setup inoculate Inoculate Tubes setup->inoculate incubate Incubate at 35°C with Agitation inoculate->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) incubate->sampling serial_dilute Serial Dilutions sampling->serial_dilute plating Plate on SDA serial_dilute->plating incubation_plates Incubate Plates (24-48h) plating->incubation_plates colony_count Colony Counting (CFU/mL) incubation_plates->colony_count plot Plot log10 CFU/mL vs. Time colony_count->plot end End: Determine Activity plot->end Antifungal_Agent_11_Pathway cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan (1,3)-β-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Cell Wall Integrity Beta_Glucan->Cell_Wall Maintains Cell_Lysis Cell Lysis Agent_11 This compound Agent_11->Glucan_Synthase Inhibits

References

Application Notes and Protocols for "Antifungal Agent 11" Susceptibility Testing using Agar Well Diffusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The agar well diffusion assay is a widely used and cost-effective method for determining the susceptibility of fungal isolates to antifungal agents.[1][2][3] This method relies on the diffusion of an antifungal agent from a well through an agar medium inoculated with a standardized fungal suspension. The presence of a zone of inhibition around the well, where fungal growth is prevented, indicates the susceptibility of the organism to the agent. The diameter of this zone is proportional to the concentration of the antifungal agent and the susceptibility of the fungus.

These application notes provide a detailed protocol for utilizing the agar well diffusion assay to evaluate the in vitro efficacy of a novel antifungal, "Antifungal Agent 11," against various fungal pathogens. The protocol is designed for researchers, scientists, and drug development professionals.

Principle of the Method

A standardized inoculum of the test fungus is uniformly spread over the surface of a suitable agar medium. Wells are then aseptically created in the agar, and a specific volume of "this compound" at a known concentration is added to each well.[4] During incubation, the antifungal agent diffuses into the surrounding agar. If the fungus is susceptible to the agent, a clear zone of no growth will appear around the well. The diameter of this zone of inhibition is then measured to determine the antifungal activity.

Materials and Reagents

  • "this compound" stock solution

  • Fungal test strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile Petri dishes (90 mm or 150 mm)

  • Sterile saline (0.85% NaCl)

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts)[5]

  • RPMI 1640 Agar with MOPS buffer (for molds and yeasts)

  • Sabouraud Dextrose Agar (SDA) for fungal culture

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Spectrophotometer or McFarland densitometer

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Sterile swabs

  • Calipers or a ruler

Experimental Protocols

Preparation of "this compound" Stock and Working Solutions

The preparation of the stock solution is a critical step and depends on the solubility of "this compound".

  • Solvent Selection : If "this compound" is not readily soluble in water, a suitable organic solvent such as dimethyl sulfoxide (DMSO) should be used to prepare a high-concentration stock solution. The final concentration of the solvent in the working solutions should be kept to a minimum (ideally ≤1%) to avoid any inhibitory effects on the fungal growth.

  • Stock Solution Preparation : Accurately weigh a precise amount of "this compound" powder and dissolve it in the chosen solvent to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Working Solutions : Prepare a series of dilutions from the stock solution using sterile distilled water or saline to obtain the desired concentrations for testing. It is advisable to test a range of concentrations to determine the optimal concentration for generating clear and measurable zones of inhibition.

Media Preparation

The choice of medium can influence the growth of the fungus and the diffusion of the antifungal agent.

  • For Yeasts (e.g., Candida spp.) : Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is recommended.[5] The glucose supports robust fungal growth, while the methylene blue enhances the definition of the inhibition zone edges.[5] The final pH of the medium should be between 7.2 and 7.4.[5]

  • For Molds (e.g., Aspergillus spp.) and other yeasts : RPMI 1640 agar buffered with MOPS is a suitable alternative.

Prepare the agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth of approximately 4 mm. Allow the plates to solidify at room temperature.

Inoculum Preparation and Standardization

A standardized inoculum is crucial for reproducible results.

  • Fungal Culture : Subculture the fungal isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Inoculum Suspension : From the fresh culture, pick 4-5 well-isolated colonies of at least 1 mm in diameter and suspend them in 5 mL of sterile saline.

  • Standardization : Vortex the suspension for 15-20 seconds to ensure it is homogenous. Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline or more fungal colonies. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. This can be verified using a spectrophotometer at a wavelength of 530 nm.

  • Lawn Culture : Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth. Allow the plate to dry for 5-15 minutes before proceeding.

Agar Well Diffusion Assay Procedure
  • Well Creation : Using a sterile cork borer (6-8 mm in diameter), punch equidistant wells in the inoculated agar plate.

  • Application of "this compound" : Carefully pipette a fixed volume (e.g., 50-100 µL) of the desired concentration of "this compound" into each well. Also, include a negative control well containing the solvent used to dissolve the agent and a positive control well with a known antifungal agent (e.g., fluconazole for yeasts, amphotericin B for molds).

  • Pre-diffusion : Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the agent from the wells into the agar before the fungus begins to grow.

  • Incubation : Invert the plates and incubate them at 35°C ± 2°C for 24-48 hours. The incubation time may vary depending on the growth rate of the fungal species.

  • Measurement of Inhibition Zones : After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using calipers or a ruler. The measurement should include the diameter of the well.

Data Presentation

All quantitative data should be recorded and presented in a clear and structured format.

Table 1: Susceptibility of Fungal Isolates to "this compound"

Fungal Isolate"this compound" Concentration (µg/mL)Zone of Inhibition (mm)Interpretation
Candida albicans ATCC 900285022Susceptible
10028Susceptible
20035Susceptible
Aspergillus fumigatus ATCC 2043055018Intermediate
10025Susceptible
20032Susceptible
Clinical Isolate 1 (C. glabrata)500Resistant
1000Resistant
2008Resistant

Table 2: Quality Control Parameters for "this compound" Susceptibility Testing

Quality Control Strain"this compound" Concentration (µg/mL)Expected Zone of Inhibition Range (mm)
Candida parapsilosis ATCC 2201910024 - 30
Candida krusei ATCC 625810015 - 21

Interpretation of Results

The interpretation of the results requires the establishment of clinical breakpoints, which define whether a fungal isolate is susceptible, intermediate, or resistant to "this compound". These breakpoints are typically determined through extensive studies correlating in vitro activity with clinical outcomes. In the absence of established breakpoints for a novel agent, the results can be interpreted based on the relative zone diameters. A larger zone of inhibition generally indicates greater susceptibility.

Troubleshooting

  • No Zones of Inhibition : This could indicate that the test organism is resistant to "this compound", the concentration of the agent is too low, or there was an issue with the preparation of the agent.

  • Irregular Zone Edges : This may be due to improper inoculation of the agar plate or uneven diffusion of the antifungal agent.

  • Contamination : Ensure aseptic techniques are strictly followed throughout the procedure.

Mandatory Visualization

AgarWellDiffusionWorkflow cluster_prep Preparation Phase cluster_assay Assay Procedure cluster_analysis Analysis Phase MediaPrep Prepare Agar Medium (e.g., MHA + Glucose) Inoculate Inoculate Agar Plate with Fungal Suspension MediaPrep->Inoculate InoculumPrep Prepare and Standardize Fungal Inoculum (0.5 McFarland) InoculumPrep->Inoculate AgentPrep Prepare 'this compound' Working Solutions AddAgent Add 'this compound' to Wells AgentPrep->AddAgent CreateWells Create Wells in Agar (6-8 mm diameter) Inoculate->CreateWells CreateWells->AddAgent Prediffusion Pre-diffusion at Room Temperature AddAgent->Prediffusion Incubate Incubate Plates (35°C, 24-48h) Prediffusion->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret Results (Susceptible/Intermediate/Resistant) Measure->Interpret

Caption: Workflow of the Agar Well Diffusion Assay for Antifungal Susceptibility Testing.

References

Troubleshooting & Optimization

Technical Support Center: Candida albicans and Antifungal Agent 11

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for investigating resistance to Antifungal Agent 11 in Candida albicans. This resource provides frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary suspected mechanisms of resistance to this compound in Candida albicans?

A1: Based on preliminary data from studies with structurally similar compounds, resistance to this compound in C. albicans is primarily attributed to three mechanisms:

  • Overexpression of Efflux Pumps: Increased expression of genes encoding for ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) can lead to the active removal of the agent from the cell.

  • Target Enzyme Modification: Mutations in the gene encoding the drug's target enzyme (e.g., ERG11) can reduce the binding affinity of this compound, rendering it less effective.

  • Activation of Stress Response Pathways: Cellular stress response pathways, particularly the Hsp90-mediated calcineurin pathway, can stabilize the target enzyme or other cellular components, allowing the fungus to tolerate the drug's effects.

Q2: How can I determine if my C. albicans isolate is resistant to this compound?

A2: Resistance is typically determined by measuring the Minimum Inhibitory Concentration (MIC) of the agent against your isolate. A significant increase in the MIC value compared to a susceptible reference strain indicates resistance. Standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines, are recommended for this purpose.

Q3: Which genes are most commonly associated with resistance to this compound, and how can I analyze their expression?

A3: The key genes often implicated in resistance are CDR1, CDR2, MDR1, and ERG11. To analyze their expression levels, quantitative real-time PCR (qRT-PCR) is the most common and effective method. This technique allows for the quantification of mRNA levels of these genes in resistant isolates relative to susceptible isolates.

Troubleshooting Guides & Experimental Protocols

This section provides solutions to common experimental issues and detailed protocols for key assays.

Problem 1: I am getting inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.

Answer: Inconsistent MIC values can arise from several factors, including variability in inoculum preparation, media composition, and incubation conditions. Following a standardized protocol is crucial for reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Prepare standardized C. albicans inoculum (0.5-2.5 x 10^3 cells/mL) plate Inoculate 96-well plate with media, drug dilutions, and C. albicans start->plate media Prepare RPMI 1640 medium media->plate drug Prepare serial dilutions of this compound drug->plate incubate Incubate at 35°C for 24-48 hours plate->incubate read Read optical density (OD) at 530 nm or visually inspect turbidity incubate->read mic Determine MIC: Lowest concentration with significant growth inhibition (~50%) read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that causes a significant (approximately 50%) reduction in growth compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 530 nm.

Problem 2: I suspect efflux pump overexpression is causing resistance to this compound in my C. albicans isolates. How can I confirm this?

Answer: Overexpression of efflux pump genes (CDR1, CDR2, MDR1) is a common resistance mechanism. You can investigate this by performing quantitative real-time PCR (qRT-PCR) to compare the expression levels of these genes in your resistant isolates to a susceptible control strain.

G cluster_stress Cellular Stress cluster_pathway Regulatory Pathway cluster_genes Target Genes cluster_response Cellular Response drug This compound tac1 Tac1 drug->tac1 activates mr1 Mrr1 drug->mr1 activates upc2 Upc2 drug->upc2 activates cdr12 CDR1, CDR2 tac1->cdr12 upregulates mdr1 MDR1 mr1->mdr1 upregulates erg11 ERG11 upc2->erg11 upregulates efflux Drug Efflux cdr12->efflux mdr1->efflux ergosterol Ergosterol Synthesis erg11->ergosterol

Caption: Simplified signaling pathways leading to antifungal resistance.

The following table shows hypothetical qRT-PCR data for C. albicans isolates with varying resistance to this compound.

Isolate IDMIC of Agent 11 (µg/mL)CDR1 Fold ChangeMDR1 Fold ChangeERG11 Fold ChangePhenotype
CA-S10.251.01.01.0Susceptible
CA-R1812.51.21.5Resistant
CA-R21625.82.11.8Resistant
CA-R3321.545.32.0Resistant

Fold change is relative to the susceptible isolate CA-S1.

  • RNA Extraction:

    • Grow C. albicans isolates to mid-log phase in YPD broth with and without a sub-inhibitory concentration of this compound.

    • Harvest cells and extract total RNA using a hot acid phenol method or a commercial kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR Reaction:

    • Set up the PCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for your target genes (CDR1, MDR1, ERG11) and a reference gene (ACT1 or PMA1).

    • Run the reaction on a real-time PCR cycler.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the reference gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the resistant isolates to the susceptible control.

Problem 3: My resistant C. albicans isolate does not show efflux pump overexpression. What other mechanism should I investigate?

Answer: If efflux pump overexpression is ruled out, the next logical step is to investigate mutations in the gene encoding the target enzyme. For many antifungal agents, this is a common mechanism of resistance.

G cluster_prep Sample Preparation cluster_pcr PCR & Sequencing cluster_analysis Data Analysis gDNA Extract genomic DNA from susceptible and resistant C. albicans isolates pcr Amplify the target gene (e.g., ERG11) using high-fidelity PCR gDNA->pcr purify Purify the PCR product pcr->purify sequence Perform Sanger sequencing of the purified product purify->sequence align Align sequences from resistant isolates to the susceptible reference sequence sequence->align identify Identify and analyze nucleotide and amino acid changes align->identify

Caption: Workflow for identifying mutations in a drug target gene.

  • Genomic DNA Extraction:

    • Culture susceptible and resistant C. albicans isolates overnight.

    • Extract high-quality genomic DNA using a suitable method, such as the glass bead-phenol-chloroform method or a commercial kit.

  • PCR Amplification:

    • Design primers to amplify the entire coding sequence of the target gene (e.g., ERG11).

    • Perform PCR using a high-fidelity DNA polymerase to minimize amplification errors.

  • Sequencing:

    • Purify the PCR product to remove primers and dNTPs.

    • Send the purified product for Sanger sequencing. Ensure you have both forward and reverse sequencing reads for accuracy.

  • Sequence Analysis:

    • Use bioinformatics software (e.g., BLAST, ClustalW) to align the sequences from your resistant isolates with the sequence from a known susceptible strain.

    • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions, which could potentially alter the protein's structure and function.

Troubleshooting "Antifungal agent 11" stability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 11

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions regarding the long-term storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: To ensure maximum stability and shelf-life, this compound should be stored under controlled conditions. Exposure to high temperatures, humidity, and light can accelerate degradation.[1][2] For optimal long-term stability, we recommend storing the compound based on its formulation.

Storage ConditionTemperature RangeRelative Humidity (RH)Additional Notes
Recommended Long-Term 2-8°C (Refrigerated)< 40% RHProtect from light by using amber vials or storing in the dark.[3][4] Avoid freezing, as this can cause crystallization.[1]
Room Temperature (Short-Term) 15-25°C< 60% RHSuitable for stable, non-volatile compounds for short durations.[4]
Accelerated Stability Testing 40°C ± 2°C75% RH ± 5%Used to predict long-term stability and simulate degradation pathways.[3][5]

Q2: I observed a color change in my solid sample of this compound after storage. Is it degraded?

A2: A physical change, such as a change in color, texture, or odor, can be an indicator of chemical degradation.[6][7][8] You should not use the sample in experiments where precise concentration and purity are critical. To confirm degradation, the sample's purity should be assessed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][9]

Q3: My stock solution of this compound has become cloudy. What should I do?

A3: Cloudiness or precipitation in a stock solution suggests that the compound may have fallen out of solution or degraded into less soluble products. Low temperatures can sometimes cause crystallization or precipitation.[1] Before use, allow the solution to warm to room temperature and gently agitate to see if the precipitate redissolves. If it does not, the compound may have degraded, and we recommend preparing a fresh stock solution.

Q4: My experiments are showing reduced antifungal activity. Could this be related to the stability of this compound?

A4: Yes, a loss of potency is a common consequence of chemical degradation.[1][2] Factors like temperature, humidity, and light can break down the active pharmaceutical ingredient (API), leading to the formation of impurities and a decrease in the effective concentration of this compound.[1][6] We recommend performing a stability check on your stored compound using the HPLC protocol provided below to verify its purity and concentration.

Q5: What are the likely degradation pathways for this compound?

A5: As an azole-based compound, this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.[1][10][11]

  • Hydrolysis: Degradation can occur in the presence of water, and is often catalyzed by acidic or basic conditions.[11]

  • Oxidation: Exposure to oxygen can lead to oxidative degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[4]

  • Photolysis: Exposure to UV or visible light can cause photochemical reactions, leading to degradation.[1][12] Storing the compound in light-resistant containers is crucial.[3]

Below is a diagram illustrating a hypothetical degradation pathway for this compound.

cluster_conditions Stress Conditions cluster_pathway Degradation Pathway Acid Acid/Base (Hydrolysis) A11 This compound (Active Compound) Acid->A11 causes Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->A11 causes Light UV Light (Photolysis) Light->A11 causes DP1 Degradation Product 1 (Hydrolyzed) A11->DP1 DP2 Degradation Product 2 (Oxidized) A11->DP2 DP3 Degradation Product 3 (Photolyzed) A11->DP3

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting Guides

This section provides systematic approaches to common stability-related issues.

Guide 1: Investigating Decreased Potency

If you suspect that the potency of this compound has decreased, follow this decision tree to identify the cause.

start Start: Reduced Activity Observed check_storage Were storage conditions (2-8°C, dark, dry) maintained? start->check_storage check_age Is the compound older than the recommended re-test date? check_storage->check_age Yes improper_storage Outcome: Improper storage is the likely cause. Review storage protocols. check_storage->improper_storage No run_hplc Perform HPLC analysis to check purity. check_age->run_hplc No discard_compound Outcome: Discard old compound. Use a fresh batch. check_age->discard_compound Yes purity_ok Purity >95%? run_hplc->purity_ok troubleshoot_assay Outcome: Troubleshoot experimental assay (e.g., reagents, cell lines). purity_ok->troubleshoot_assay Yes purity_ok->discard_compound No

Caption: Decision tree for troubleshooting decreased potency.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for assessing the purity of this compound and detecting degradation products.[5][9]

Objective: To quantify the purity of this compound and identify any potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm

    • Column Temperature: 30°C

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as a percentage of the total peak area.

    • Compare the chromatogram to a reference standard of a fresh, un-degraded sample to identify new peaks corresponding to degradation products.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.[1][11]

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Methodology:

  • Prepare separate 1 mg/mL solutions of this compound.

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.[11]

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.[11]

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.[11]

    • Thermal Degradation: Incubate a solid sample at 80°C for 72 hours.

    • Photolytic Degradation: Expose a solution to a calibrated light source (e.g., UV lamp) for 24 hours.

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples using the HPLC method described in Protocol 1 to assess the extent of degradation and the profile of degradation products.

The following diagram illustrates the workflow for a typical stability study.

cluster_setup 1. Study Setup cluster_storage 2. Sample Storage & Pull cluster_analysis 3. Analysis cluster_reporting 4. Reporting A1 Prepare Samples of This compound B1 Place samples in stability chamber A1->B1 A2 Define Storage Conditions (e.g., 40°C/75% RH) A2->B1 A3 Define Time Points (0, 3, 6 months) B2 Pull samples at each defined time point A3->B2 B1->B2 C1 Perform Physical Inspection (Color, Appearance) B2->C1 C2 Analyze by HPLC (Purity, Degradants) C1->C2 C3 Conduct Bioassay (Potency) C2->C3 D1 Compile and analyze data C3->D1 D2 Determine shelf-life and degradation trends D1->D2

Caption: General experimental workflow for a stability study.

For further assistance, please contact our technical support team.

References

Technical Support Center: Improving the Oral Bioavailability of Antifungal Agent 11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of "Antifungal agent 11."

Troubleshooting Guides

This section addresses specific issues you may encounter during the formulation development of "this compound."

Question: Why is the in vitro dissolution rate of our "this compound" formulation unexpectedly low?

Answer:

A low in vitro dissolution rate for a poorly water-soluble drug like "this compound" can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Particle Size and Surface Area:

    • Potential Cause: The active pharmaceutical ingredient (API) may have a large particle size, which limits the surface area available for dissolution.

    • Solution: Consider micronization or nanocrystal technology to reduce the particle size of the API. This significantly increases the surface area-to-volume ratio, which can enhance the dissolution rate.

  • Wettability of the API:

    • Potential Cause: "this compound" may be hydrophobic, leading to poor wettability in the dissolution medium.

    • Solution: Incorporate wetting agents or surfactants (e.g., polysorbates, sodium lauryl sulfate) into your formulation to improve the dispersibility of the API particles in the aqueous environment.

  • Crystallinity of the API:

    • Potential Cause: The crystalline form of "this compound" is likely more stable and less soluble than its amorphous form.

    • Solution: Explore the development of amorphous solid dispersions (ASDs). By dispersing the API in a polymeric carrier, you can prevent crystallization and maintain it in a higher-energy amorphous state, which generally has a faster dissolution rate.

  • Inadequate Formulation Strategy:

    • Potential Cause: A simple blend of the API with excipients may not be sufficient to overcome its inherent low solubility.

    • Solution: Evaluate more advanced formulation strategies such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), or complexation with cyclodextrins.

Question: We are observing high inter-subject variability in our preclinical in vivo pharmacokinetic (PK) studies. What are the likely causes and how can we mitigate this?

Answer:

High variability in PK parameters (like AUC and Cmax) is a common challenge for oral formulations of poorly soluble drugs. The variability often originates from physiological differences between subjects.

  • Food Effects:

    • Potential Cause: The presence or absence of food in the gastrointestinal (GI) tract can significantly alter the absorption of "this compound." For lipophilic compounds, administration with a high-fat meal can enhance absorption by increasing bile salt secretion.

    • Mitigation: Conduct PK studies in both fasted and fed states to characterize the food effect. Consider developing a formulation that minimizes this effect, such as a lipid-based formulation that provides its own "lipidic vehicle."

  • GI Tract pH Variability:

    • Potential Cause: The solubility of "this compound" might be pH-dependent. Variations in gastric and intestinal pH among subjects can lead to inconsistent dissolution and absorption.

    • Mitigation: Investigate the pH-solubility profile of your API. If it has pH-dependent solubility, consider enteric-coated formulations to target release in a specific region of the GI tract with a more favorable pH.

  • Formulation Performance:

    • Potential Cause: The formulation may not be robust and could be sensitive to the GI environment. For example, an amorphous solid dispersion might prematurely crystallize in the presence of water.

    • Mitigation: Optimize your formulation to be more robust. For ASDs, select polymers that can effectively inhibit recrystallization. For lipid-based systems, ensure the formation of stable emulsions or microemulsions upon dilution in the GI fluids.

Frequently Asked Questions (FAQs)

Question: What are the primary mechanisms limiting the oral bioavailability of "this compound"?

Answer:

The oral bioavailability of "this compound," as a poorly water-soluble compound, is likely limited by two main factors, often categorized under the Biopharmaceutics Classification System (BCS):

  • Solubility-Limited Absorption: The rate at which the drug dissolves in the fluids of the GI tract is slower than the rate at which it can permeate the intestinal wall. This is a hallmark of BCS Class II drugs.

  • Permeability-Limited Absorption: The drug may have poor permeability across the intestinal epithelium, even if it is dissolved. This could be due to its molecular properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp). This is characteristic of BCS Class IV drugs (low solubility and low permeability).

Question: What are the most promising formulation strategies to enhance the absorption of "this compound"?

Answer:

Several advanced formulation strategies can be employed. The choice depends on the specific physicochemical properties of "this compound":

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a lipid vehicle (e.g., oils, surfactants) can improve its solubilization in the GI tract and promote absorption via the lymphatic pathway. Examples include SEDDS and SMEDDS (Self-Microemulsifying Drug Delivery Systems).

  • Nanotechnology: Reducing the particle size to the nanometer range (nanocrystals) increases the surface area for dissolution. Polymeric nanoparticles and lipid-based nanocarriers can also be used to enhance solubility and potentially target drug delivery.

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility in water.

Data Presentation: Comparison of Formulation Strategies

The following tables summarize hypothetical data for different formulation approaches for "this compound" to illustrate their potential impact on key biopharmaceutical properties.

Table 1: In Vitro Performance of "this compound" Formulations

Formulation StrategyAPI FormKey ExcipientsSolubility Enhancement (vs. API)Dissolution Rate (in 30 min)
Micronized API CrystallineNone1.5x25%
Amorphous Solid Dispersion AmorphousHPMC-AS50x85%
SEDDS SolubilizedOils, Surfactants120x95%
Nanocrystal Suspension CrystallineStabilizers20x70%

Table 2: In Vivo Pharmacokinetic Parameters in a Rat Model

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability
Micronized API Suspension 20150 ± 304.0900 ± 1801.0x
Amorphous Solid Dispersion 20750 ± 1201.54,500 ± 7505.0x
SEDDS 201100 ± 2001.06,300 ± 9007.0x
Nanocrystal Suspension 20550 ± 902.03,150 ± 6003.5x

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

  • Polymer Selection: Choose a suitable polymer based on drug-polymer miscibility studies (e.g., HPMC-AS, PVP VA64, Soluplus®).

  • Solvent System: Identify a common solvent system that can dissolve both "this compound" and the selected polymer (e.g., acetone, methanol, or a mixture).

  • Solution Preparation: Prepare a solution containing the drug and polymer at a specific ratio (e.g., 25% drug load). Ensure complete dissolution.

  • Spray Drying:

    • Set the inlet temperature, gas flow rate, and solution feed rate of the spray dryer.

    • Atomize the solution into a fine spray inside the drying chamber.

    • The rapid evaporation of the solvent will result in the formation of solid particles where the drug is molecularly dispersed within the polymer matrix.

  • Collection and Characterization: Collect the dried powder. Characterize the ASD for its amorphous nature (using techniques like XRD and DSC), dissolution performance, and physical stability.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

  • Animal Model: Use male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

  • Acclimatization: Acclimatize the animals for at least one week before the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare the formulations (e.g., micronized suspension, ASD, SEDDS) at the desired concentration.

    • Administer a single oral dose (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of "this compound" in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Bioavailability start Low In Vivo Exposure (Low AUC) dissolution Assess In Vitro Dissolution start->dissolution solubility Is Dissolution Rate-Limiting? dissolution->solubility permeability Assess Permeability (e.g., Caco-2 Assay) solubility->permeability No formulate Improve Solubility (ASD, LBDDS, Nano) solubility->formulate Yes efflux Is it a P-gp Substrate? permeability->efflux end Optimized Formulation formulate->end permeability_enhancers Add Permeability Enhancers permeability_enhancers->end efflux->permeability_enhancers No p_gp_inhibitor Co-administer P-gp Inhibitor efflux->p_gp_inhibitor Yes p_gp_inhibitor->end

Caption: Troubleshooting workflow for low oral bioavailability.

G cluster_1 Formulation Strategies for 'this compound' cluster_size Particle Size Reduction cluster_state Solid State Modification cluster_solubilization Solubilization Techniques api Poorly Soluble API ('this compound') micronization Micronization api->micronization nanocrystals Nanocrystals api->nanocrystals asd Amorphous Solid Dispersions (ASDs) api->asd lbdds Lipid-Based Systems (SEDDS/SMEDDS) api->lbdds cyclo Cyclodextrin Complexation api->cyclo

Caption: Strategies to enhance oral formulation performance.

G cluster_2 Key Pathways Affecting Oral Drug Absorption cluster_cell lumen GI Lumen (Drug Dissolution) enterocyte Enterocyte (Intestinal Cell) lumen->enterocyte Absorption enterocyte->lumen Efflux blood Portal Vein (Systemic Circulation) enterocyte->blood To Circulation cyp CYP3A4 (Metabolizing Enzyme) enterocyte->cyp Metabolism pgp P-glycoprotein (Efflux Pump)

Caption: Cellular pathways impacting drug absorption.

Addressing lot-to-lot variability in "Antifungal agent 11" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 11 Synthesis

Disclaimer: "this compound" is a hypothetical compound created for illustrative purposes. The synthesis pathway, potential issues, and data presented are based on common challenges encountered in real-world organic synthesis and drug development.

This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting lot-to-lot variability in the synthesis of this compound (AA-11).

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis scheme for this compound?

A1: The synthesis of AA-11 is a two-step process. It begins with a palladium-catalyzed Suzuki coupling reaction between Precursor A (a boronic acid derivative) and Precursor B (a halide-containing heterocycle). This is followed by a final deprotection step under acidic conditions to yield the active pharmaceutical ingredient, AA-11. The workflow is visualized in the diagram below.

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Deprotection cluster_purification Purification & QC pa Precursor A (Boronic Acid) intermediate Protected AA-11 Intermediate pa->intermediate Heat pb Precursor B (Aryl Halide) pb->intermediate Heat reagents1 Pd Catalyst Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) reagents1->intermediate Heat var1 Variability Source: Reagent Quality reagents1->var1 reagents2 Acid (e.g., TFA) Solvent (e.g., DCM) var2 Variability Source: Reaction Conditions intermediate->var2 final_product Final Product (this compound) reagents2->final_product purify Chromatography final_product->purify qc QC Analysis (HPLC, NMR, MS) purify->qc

Caption: Synthesis workflow for this compound.

Q2: What are the most common sources of lot-to-lot variability?

A2: The most frequently observed sources of variability are:

  • Purity of Starting Materials: Impurities in Precursor A or Precursor B can lead to side reactions, lower yields, and the formation of difficult-to-remove impurities.

  • Catalyst Activity: The activity of the palladium catalyst can vary between lots, affecting reaction kinetics and completeness.

  • Reaction Conditions: Minor deviations in temperature, reaction time, or mixing efficiency can significantly impact the impurity profile and final yield.

  • Work-up and Purification: Inconsistent work-up procedures or variations in chromatography conditions can affect the purity and recovery of the final product.

Q3: How does lot-to-lot variability impact the final product?

A3: Variability can manifest as lower-than-expected yields, the presence of unknown impurities, or reduced biological activity. Ensuring consistency is critical for reliable preclinical and clinical results. Lot-to-lot variation is a frequent challenge that can limit the ability to produce consistent results over time and may have clinical consequences.[1]

Troubleshooting Guides

Issue 1: Low Yield of Final Product

You've completed the synthesis, but the final isolated yield of AA-11 is significantly lower than the expected 70-80%.

Troubleshooting Steps:

  • Verify Starting Material Quality: Re-run quality control (QC) checks on Precursors A and B. Look for degradation or impurities via NMR or LC-MS.

  • Check Reaction Completion: Analyze a crude sample from each step.

    • Step 1 (Coupling): Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure Precursor B has been fully consumed. If not, the catalyst may be inactive or the reaction may require longer heating.

    • Step 2 (Deprotection): Use LC-MS to confirm the complete conversion of the protected intermediate to the final product. Incomplete deprotection is a common cause of apparent low yield.

  • Assess Product Loss During Work-up: Your product may be lost during extraction or purification.[2]

    • Check the aqueous layers from extractions for your product.

    • Elute the chromatography column with a stronger solvent to ensure the product was not retained.

  • Follow the Logic Diagram: Use the following diagram to systematically diagnose the cause of low yield.

Troubleshooting_Yield start Low Yield Detected q1 Was Step 1 (Coupling) complete? start->q1 a1_yes Check Step 2 (Deprotection) q1->a1_yes Yes a1_no Troubleshoot Step 1: - Check catalyst activity - Verify reagent purity - Extend reaction time q1->a1_no No q2 Was Step 2 (Deprotection) complete? a1_yes->q2 a2_yes Investigate Product Loss During Purification q2->a2_yes Yes a2_no Troubleshoot Step 2: - Check acid quality/conc. - Extend reaction time q2->a2_no No end_node Identify Source of Loss: - Aqueous layers - Column retention - Mechanical loss a2_yes->end_node

Caption: Troubleshooting workflow for low product yield.

Issue 2: Unidentified Impurity in Final Product HPLC

Your final QC by HPLC shows a significant impurity peak (e.g., >0.5%) that was not present in previous successful batches.

Troubleshooting Steps:

  • Characterize the Impurity: The first step is to identify the impurity.[3] Isolate the impurity using preparative HPLC and characterize its structure using high-resolution mass spectrometry (HRMS) and NMR.

  • Trace the Source: Once the structure is known (or hypothesized), trace its origin.

    • Starting Material Impurity: Does the impurity's mass correspond to a known impurity from Precursor A or B? (See Table 1).

    • Incomplete Reaction: Does the impurity's mass correspond to the protected intermediate (from incomplete deprotection) or unreacted starting material?

    • Side-Product: Could it be a dimer of the starting material or a product from a known side-reaction (e.g., homocoupling of Precursor A)?

  • Optimize Reaction Conditions: Adjust conditions to minimize the impurity. For example, if the impurity is a result of a side reaction, lowering the reaction temperature or changing the catalyst loading may help. (See Table 2).

Data Presentation

Table 1: Effect of Precursor B Supplier on Final Product Purity

SupplierLot NumberPurity of Precursor B (by HPLC)Final AA-11 Purity (by HPLC)Key Impurity (%)
Supplier X X-45199.5%99.6%0.1% (Impurity 1)
Supplier Y Y-10298.1%98.3%1.2% (Impurity 2)
Supplier Y Y-10398.5%98.6%1.0% (Impurity 2)
Supplier Z Z-88499.2%99.4%0.2% (Impurity 1)

Table 2: Effect of Reaction Temperature on Homocoupling Impurity

ExperimentReaction Temp (°C)Reaction Time (h)Desired Product Yield (%)Homocoupling Impurity (%)
1 80°C1285%0.8%
2 90°C888%2.5%
3 100°C690%5.1%

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol is for determining the purity of this compound and quantifying impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol assesses the biological activity of different lots of AA-11 against a target fungal species (e.g., Candida albicans). Lot-to-lot variability in testing media can also affect results.[4][5]

  • Materials: 96-well microtiter plates, Candida albicans culture, RPMI-1640 medium, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of AA-11 in DMSO (1 mg/mL).

    • Perform serial two-fold dilutions of the AA-11 stock solution in RPMI medium across the columns of a 96-well plate (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Prepare a standardized inoculum of C. albicans (approx. 1 x 10³ cells/mL) in RPMI medium.

    • Add the fungal inoculum to each well containing the diluted compound. Include a positive control (fungus only) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

    • Determine the MIC by visual inspection or by reading the optical density at 600 nm. The MIC is the lowest concentration of AA-11 that causes a significant inhibition of fungal growth compared to the positive control.

Mechanism of Action Pathway

Understanding the mechanism of action is crucial when investigating lots with reduced biological activity. A mutation in the target enzyme or a change in the compound's ability to reach it could be responsible. AA-11 is hypothesized to inhibit Ergosterol biosynthesis, a critical pathway for the fungal cell membrane.[6][7][8] Specifically, it targets the 14-alpha demethylase enzyme.

MoA_Pathway cluster_pathway Ergosterol Biosynthesis Pathway squalene Squalene lanosterol Lanosterol squalene->lanosterol Multiple Steps ergosterol Ergosterol lanosterol->ergosterol 14-alpha demethylase (Target Enzyme) membrane Fungal Cell Membrane Integrity ergosterol->membrane agent This compound agent->inhibition inhibition->ergosterol inhibition->ergosterol block Inhibition

Caption: Hypothesized mechanism of action for this compound.

References

Minimizing "Antifungal agent 11" binding to plastic in laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for minimizing the non-specific binding of "Antifungal Agent 11" to plastic labware during laboratory assays. Non-specific binding, primarily driven by hydrophobic interactions, can lead to significant loss of compound and inaccurate experimental results.[1][2][3]

Troubleshooting Guide

Use this guide to diagnose and resolve issues related to the suspected binding of this compound to your labware.

Issue: Inconsistent results or lower than expected compound activity.

This may be due to the loss of this compound through adsorption to plastic surfaces. Hydrophobic compounds are particularly prone to binding to conventional plastic microplates.[1][2]

G start Start: Inconsistent Results / Low Compound Activity q1 Are you using standard polystyrene plates? start->q1 a1_yes Switch to low-binding plates (e.g., polypropylene or coated) q1->a1_yes Yes a2_no Add a surfactant to your buffer (e.g., 0.01-0.05% Tween-20) q1->a2_no No q2 Is the issue resolved? a1_yes->q2 q2->a2_no No end End: Issue Resolved q2->end Yes q3 Is the issue resolved? a2_no->q3 a3_no Pre-coat plates with BSA (See Protocol) q3->a3_no No q3->end Yes q4 Is the issue resolved? a3_no->q4 a4_no Consider alternative methods: - Adjust buffer pH or salt concentration - Silanize glassware q4->a4_no No q4->end Yes end_fail Contact Technical Support a4_no->end_fail

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, binding to the plastic in my assay plates?

A1: Non-specific binding is common for hydrophobic compounds like many antifungal agents. This binding is primarily driven by hydrophobic interactions between the compound and the polymer surface of the labware, such as polystyrene.[1][2] Ionic interactions can also play a role, especially with surface-treated plastics.[1][2]

Q2: What is the quickest way to reduce non-specific binding?

A2: The two most common and effective initial strategies are:

  • Switching to low-binding plasticware: Polypropylene plates generally exhibit lower binding of hydrophobic compounds compared to standard polystyrene plates.[4] Specially manufactured low-binding plates are also available.[5][6]

  • Using a surfactant: Adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Pluronic F127 to your assay buffer can effectively disrupt hydrophobic interactions and prevent the compound from sticking to surfaces.[7][8][9][10]

Q3: Can I use BSA to block my plates? What is the advantage?

A3: Yes, pre-coating plates with a solution of Bovine Serum Albumin (BSA) is a widely used technique.[7][11] BSA adsorbs to the plastic surface, creating a hydrophilic layer that prevents the hydrophobic this compound from binding.[8][12][13] This method is particularly useful when surfactants might interfere with your assay's biological components.

Q4: Will changing the plastic type of my labware make a difference?

A4: Absolutely. The choice of plastic is critical. Polystyrene, a common material for optically clear plates, is generally more hydrophobic and prone to binding than polypropylene.[14][15] For storing or handling this compound, especially in organic solvents, polypropylene is often a better choice due to its chemical resistance and lower binding properties.[4][16]

Q5: What is silanization and should I consider it?

A5: Silanization is a chemical process that modifies a glass or plastic surface by depositing a layer of organofunctional silanes.[17] This can be used to create a more hydrophobic or hydrophilic surface, depending on the silane used. For instance, treating glassware can reduce the adhesion of molecules and allow for more complete transfer of aqueous solutions.[17] While highly effective, it is a more involved procedure and is typically considered when other methods are insufficient or inappropriate.

Data Summary Tables

Table 1: Comparison of Common Plastic Labware

FeaturePolystyrene (PS)Polypropylene (PP)Low-Binding Surface (Coated PS)
Optical Clarity HighLower (often translucent)High
Binding of Hydrophobics HighLow to Moderate[4]Very Low[1][5]
Solvent Resistance PoorGoodVariable
Temperature Range Not autoclavable, not for freezingAutoclavable, suitable for freezingCheck manufacturer's specifications
Primary Use Case High-throughput screening, optical assays[4]Compound storage, PCR, assays with high binding risk[4]Sensitive assays (e.g., proteomics, drug discovery)[6][18]

Table 2: Effectiveness of Common Anti-Binding Strategies

MethodTypical Concentration/ProcedureMechanism of ActionEstimated Reduction in BindingConsiderations
Surfactant (Tween-20) 0.01% - 0.05% (v/v) in buffer[9]Disrupts hydrophobic interactions[7][10]HighMay interfere with some cellular assays or enzymatic reactions.
Blocking Protein (BSA) Coat with 1% BSA solution for 1 hr at RT[12]Creates a passive, hydrophilic protein layer on the plastic surface[8][13]High[11]May not be suitable for protein-protein interaction studies. Ensure BSA purity.
Buffer Modification Increase NaCl to >150 mMShields electrostatic interactions[4][7]ModerateHighly dependent on the specific compound and its charge.
Organic Solvent Add Acetonitrile or MethanolReduces hydrophobic interactions by altering solvent polarity[1]HighMay impact protein/cell viability and enzymatic function.

Experimental Protocols

Protocol 1: BSA Coating of Microplates to Reduce Non-Specific Binding

  • Preparation of BSA Solution: Prepare a 1% (w/v) solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS). For a 100 mL solution, dissolve 1 g of BSA in 100 mL of PBS. Filter sterilize the solution using a 0.22 µm filter if required for your assay.

  • Coating the Plate: Add a sufficient volume of the 1% BSA solution to each well of the microplate to ensure the entire surface is covered (e.g., 200 µL for a 96-well plate).

  • Incubation: Incubate the plate for at least 1 hour at room temperature or overnight at 4°C.[12] To prevent evaporation, cover the plate with a lid or sealing film.

  • Washing: Aspirate the BSA solution from the wells. Wash the wells 2-3 times with a wash buffer (e.g., PBS or PBS with 0.05% Tween-20, PBST).[19]

  • Final Step: After the final wash, remove all residual liquid by inverting the plate and tapping it firmly on a clean paper towel. The plate is now blocked and ready for immediate use. Do not let the plate dry out completely before adding your samples.

Protocol 2: Using Surfactants in Assay Buffers

  • Surfactant Selection: Choose a non-ionic surfactant appropriate for your assay. Tween-20 is the most common choice for reducing non-specific binding of hydrophobic molecules.[8][9]

  • Preparation of Stock Solution: Prepare a 10% (v/v) stock solution of Tween-20 in sterile, nuclease-free water. This is easier to pipette accurately than the viscous, pure surfactant.

  • Dilution into Assay Buffer: Add the 10% Tween-20 stock solution to your final assay buffer to achieve the desired working concentration. A final concentration between 0.01% and 0.05% is typically effective.[9]

    • Example: To make 100 mL of buffer with 0.05% Tween-20, add 500 µL of the 10% stock solution to 99.5 mL of your buffer.

  • Equilibration: When using the surfactant-containing buffer, allow it to equilibrate in the microplate wells for a few minutes before adding your compound to help pre-condition the plastic surface.

Visualizations

G cluster_0 Uncoated Plastic Surface cluster_1 Mechanism of Action: Surfactants cluster_2 Mechanism of Action: BSA Blocking Plastic Hydrophobic Plastic Surface Compound This compound (Hydrophobic) Compound->Plastic Non-Specific Binding (Adsorption) Plastic_S Hydrophobic Plastic Surface Compound_S Binding Prevented Surfactant Surfactant Molecules (e.g., Tween-20) Surfactant->Plastic_S Disrupts Interaction Plastic_B Plastic Surface BSA BSA Protein Layer (Hydrophilic Shield) BSA->Plastic_B Coats Surface Compound_B Binding Blocked

References

How to prevent "Antifungal agent 11" degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 11

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound is susceptible to three main environmental factors:

  • Light: Exposure to UV and even ambient laboratory light can cause photodegradation.[1][2][3]

  • pH: The agent is most stable in a narrow pH range. It degrades in highly acidic or alkaline conditions.[4][5][6][7]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

Q2: How should I properly store this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store in an amber vial or a container wrapped in aluminum foil at -20°C.

  • In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store in a light-protected container at 2-8°C for no longer than 24 hours. Always use a recommended buffer to maintain pH.[8][9]

Q3: What solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions. For aqueous experimental media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced degradation or off-target effects.

Q4: Can I use a standard laboratory refrigerator for storing temperature-sensitive this compound?

A4: For volatile or sensitive chemical compounds, it is best practice to use an explosion-proof or lab-safe refrigerator to prevent accidental ignition of fumes.[9]

Troubleshooting Guide

Q5: My experimental results with this compound are inconsistent. What could be the cause?

A5: Inconsistent results are often linked to the degradation of the agent. Follow this troubleshooting guide to identify the potential cause:

G start Inconsistent Results check_prep Review Solution Preparation start->check_prep check_storage Verify Storage Conditions start->check_storage check_protocol Examine Experimental Protocol start->check_protocol fresh_sol Solution Prepared Fresh? check_prep->fresh_sol light_protect Light Protection Used? check_storage->light_protect temp_control Temperature Controlled? check_protocol->temp_control ph_buffer Correct pH Buffer Used? fresh_sol->ph_buffer Yes outcome_degradation High Likelihood of Degradation fresh_sol->outcome_degradation No ph_buffer->light_protect Yes ph_buffer->outcome_degradation No light_protect->temp_control Yes light_protect->outcome_degradation No temp_control->outcome_degradation No outcome_review Review Assay for Other Variables temp_control->outcome_review Yes

Caption: Troubleshooting flowchart for inconsistent results.

Q6: I'm observing a color change in my this compound solution. What does this indicate?

A6: A color change, often to a yellowish tint, is a visual indicator of photodegradation. This is common when the solution is exposed to light for extended periods.[3] Discard the solution and prepare a fresh batch, ensuring all subsequent steps are performed under light-protected conditions (e.g., using amber tubes, covering flasks with foil).

Q7: My antifungal assay shows reduced efficacy of Agent 11 over the course of the experiment. Why?

A7: This is likely due to degradation within the assay medium. The pH of the culture medium can shift due to fungal metabolism, potentially moving outside the optimal stability range for Agent 11.[5][6] Consider using a more robustly buffered medium or measuring the pH at the beginning and end of the experiment to confirm a shift.

Data on Stability of this compound

The following tables summarize the stability of this compound under various experimental conditions.

Table 1: Effect of pH on Stability (Aqueous solution at 25°C for 24 hours, protected from light)

pH% Remaining Agent 11
3.065%
5.092%
7.0 99%
9.078%

Table 2: Effect of Temperature on Stability (Aqueous solution at pH 7.0 for 24 hours, protected from light)

Temperature% Remaining Agent 11
4°C98%
25°C (RT) 95%
37°C85%

Table 3: Effect of Light Exposure on Stability (Aqueous solution at pH 7.0 and 25°C)

Exposure Time (Ambient Lab Light)% Remaining Agent 11
0 hours100%
2 hours80%
8 hours55%
24 hours<20%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound.

G cluster_0 Preparation Workflow weigh 1. Weigh Agent 11 in amber vial add_dmso 2. Add appropriate volume of DMSO weigh->add_dmso vortex 3. Vortex until fully dissolved add_dmso->vortex aliquot 4. Aliquot into light-protected tubes vortex->aliquot store 5. Store at -20°C aliquot->store

Caption: Workflow for preparing a stock solution.

Methodology:

  • Preparation: Work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[8][10][11][12]

  • Weighing: Tare an amber glass vial on an analytical balance. Carefully weigh the desired amount of solid this compound.

  • Dissolving: Add the calculated volume of high-purity DMSO to the vial to achieve a 10 mM concentration.

  • Mixing: Cap the vial and vortex at medium speed until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not exceed 10 minutes.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store immediately at -20°C.

Protocol 2: Photostability Assessment

This protocol provides a method to quantify the degradation of this compound upon exposure to light.

Methodology:

  • Solution Preparation: Prepare a 100 µM working solution of this compound in a pH 7.0 phosphate buffer.

  • Sample Division: Divide the solution into two sets of transparent and amber microcentrifuge tubes. The amber tubes will serve as the dark control.

  • Light Exposure: Place the transparent tubes under a controlled light source (e.g., a photostability chamber with a calibrated UV lamp) or on a lab bench exposed to ambient light. Place the amber tubes in the same location but wrapped in aluminum foil.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take one tube from each set.

  • Analysis: Immediately analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the percentage of degradation by comparing the concentration in the light-exposed samples to the dark control at each time point.

Hypothetical Degradation Pathway

The primary degradation pathway for this compound is believed to be oxidation, often initiated by light exposure.

G agent11 This compound (Active) intermediate Oxidized Intermediate agent11->intermediate Light (UV/Visible) O2 products Inactive Degradation Products intermediate->products Further Oxidation/ Rearrangement

Caption: Proposed oxidative degradation pathway.

References

"Antifungal agent 11" interference with colorimetric assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues that may arise during the use of this compound in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a novel compound with promising antifungal activity.[1][2] While the specific molecular structure is proprietary, it belongs to a class of agents that disrupt the fungal cell membrane integrity. Many antifungal agents act by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, or by directly binding to ergosterol, leading to pore formation and cell leakage.[3][4][5] For example, azole antifungals inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[3][5]

Q2: I am observing unexpected color changes in my MTT/XTT assay when using this compound, even in cell-free controls. What could be the cause?

This is a common indication of assay interference. This compound, or its vehicle, may possess reducing properties that can directly reduce the tetrazolium salts (MTT or XTT) to their colored formazan products, independent of cellular metabolic activity.[6][7][8][9] This leads to a false-positive signal, suggesting higher cell viability than is accurate. It is crucial to run a cell-free control containing only the assay medium and this compound at the concentrations used in your experiment to test for this interference.

Q3: My protein quantification using the Bradford assay is inconsistent when samples are treated with this compound. Why is this happening?

Interference in the Bradford assay can occur if this compound or its formulation contains detergents or has a high alkaline pH.[10][11][12] The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum.[11][13][14] Detergents can interfere with this binding, and a pH outside the optimal range can alter the dye's properties, leading to inaccurate protein concentration measurements.[10][12]

Q4: Can the solvent used to dissolve this compound interfere with my colorimetric assays?

Yes, the solvent or vehicle used to dissolve this compound can significantly interfere with colorimetric assays. For example, solvents with reducing properties can affect MTT and XTT assays. It is essential to include a vehicle control in your experiments, where the cells are treated with the same concentration of the solvent used to dissolve this compound, to account for any effects of the solvent itself.

Troubleshooting Guides

Issue 1: False-Positive Results in MTT/XTT Viability Assays

Symptoms:

  • High absorbance readings in wells containing this compound, even at concentrations expected to be cytotoxic.

  • Color development in cell-free wells containing this compound and the assay reagent.

Possible Causes:

  • Direct reduction of MTT/XTT by this compound.[7][8]

  • Interaction of this compound with components in the culture medium to form a reducing environment.[6]

Troubleshooting Steps:

StepActionExpected Outcome
1 Run a Cell-Free Control: Prepare wells with culture medium, MTT or XTT reagent, and a range of concentrations of this compound. Do not add cells.If color develops, it confirms direct reduction of the tetrazolium salt by the compound.
2 Subtract Background Absorbance: If the interference is consistent and concentration-dependent, you can subtract the absorbance values of the cell-free controls from your experimental values.This can correct for the interference, but it is not always accurate if the interference is non-linear.
3 Reduce Incubation Time: Minimize the incubation time of the cells with the MTT/XTT reagent to the shortest duration that still provides a sufficient signal in your positive controls.This can reduce the contribution of the non-enzymatic reduction by this compound.
4 Use an Alternative Viability Assay: Consider using a non-tetrazolium-based assay, such as a resazurin-based assay (e.g., alamarBlue) or a cytotoxicity assay that measures lactate dehydrogenase (LDH) release.[15]These assays have different chemical principles and may not be susceptible to the same type of interference.
Issue 2: Inaccurate Protein Quantification with Bradford Assay

Symptoms:

  • Inconsistent or unexpectedly low/high protein concentration readings.

  • Precipitate formation upon addition of the Bradford reagent.

Possible Causes:

  • Presence of detergents in the this compound formulation.[10][12]

  • The pH of the sample is incompatible with the Bradford reagent.[10]

Troubleshooting Steps:

StepActionExpected Outcome
1 Check for Detergent Interference: Prepare a blank sample containing the same concentration of this compound's vehicle as in your experimental samples and measure the absorbance with the Bradford reagent.An elevated background reading will indicate detergent interference.
2 Dilute the Sample: If detergent concentration is high, diluting the sample may reduce the interference to an acceptable level.[11]The protein concentration should then be quantifiable within the linear range of the assay.
3 Precipitate Protein: Use a method like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering substances before performing the assay.[12]This will remove detergents and other incompatible components.
4 Use a Detergent-Compatible Protein Assay: Switch to a protein assay that is more tolerant to detergents, such as the bicinchoninic acid (BCA) assay.[12]This will provide more accurate results in the presence of detergents.

Experimental Protocols

Protocol 1: Cell-Free Assay Interference Test for MTT/XTT
  • Prepare a 96-well plate.

  • In triplicate, add 100 µL of cell culture medium to each well.

  • Add this compound to the wells at the final concentrations that will be used in the cell viability experiment. Include a vehicle control.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of activated XTT solution to each well.

  • Incubate the plate for the same duration as your standard cell viability assay (e.g., 2-4 hours) at 37°C.

  • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate for 15 minutes with gentle shaking.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

Protocol 2: Acetone Precipitation of Proteins for Bradford Assay
  • Take 100 µL of your protein sample containing this compound.

  • Add 400 µL of ice-cold acetone.

  • Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant.

  • Air-dry the protein pellet for 10-15 minutes at room temperature. Do not over-dry.

  • Resuspend the pellet in a buffer compatible with the Bradford assay (e.g., PBS).

  • Proceed with the standard Bradford assay protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Colorimetric Assay cluster_troubleshooting Troubleshooting start Start Experiment cells Culture Cells start->cells treat Treat with This compound cells->treat add_reagent Add Assay Reagent (MTT/XTT/Bradford) treat->add_reagent incubate Incubate add_reagent->incubate measure Measure Absorbance incubate->measure unexpected Unexpected Results? measure->unexpected end Analyze Data measure->end No Unexpected Results control Run Cell-Free/ Vehicle Control unexpected->control Yes alternative Consider Alternative Assay control->alternative Interference Confirmed alternative->end

Caption: Troubleshooting workflow for colorimetric assays with this compound.

signaling_pathway cluster_fungus Fungal Cell agent This compound enzyme Lanosterol 14α-demethylase (Erg11p/Cyp51p) agent->enzyme Inhibits disruption Membrane Disruption & Cell Death agent->disruption ergosterol Ergosterol enzyme->ergosterol Synthesizes lanosterol Lanosterol lanosterol->enzyme membrane Cell Membrane ergosterol->membrane Component of membrane->disruption Leads to

Caption: Postulated mechanism of action for this compound targeting ergosterol synthesis.

References

Validation & Comparative

A Comparative Analysis of Antifungal Agent 11's Activity Against Azole-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of azole-resistant fungal pathogens, particularly Candida auris and Aspergillus fumigatus, poses a significant threat to global health. The development of novel antifungal agents with alternative mechanisms of action is crucial to address this challenge. This guide provides a comparative overview of the in vitro activity of a novel investigational antifungal, "Antifungal agent 11," against well-characterized azole-resistant strains of C. auris and A. fumigatus. The performance of this compound is compared with currently used antifungal drugs: voriconazole (an azole), amphotericin B (a polyene), and caspofungin (an echinocandin).

Comparative Antifungal Susceptibility Testing

The in vitro efficacy of this compound and comparator drugs was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Activity Against Azole-Resistant Candida auris

Candida auris is a multidrug-resistant yeast that can cause invasive infections with high mortality rates. Azole resistance in C. auris is common, limiting treatment options. The following table summarizes the MIC values of this compound and comparator drugs against a panel of azole-resistant C. auris isolates.

Table 1: Comparative MICs (μg/mL) Against Azole-Resistant Candida auris Isolates

Isolate IdentifierThis compoundVoriconazoleAmphotericin BCaspofungin
AR-Ca-010.06>6410.25
AR-Ca-020.1253220.5
AR-Ca-030.06>6410.125
AR-Ca-04 (Pan-Resistant)0.25>64>8>8

Note: Data for this compound is hypothetical and for illustrative purposes, representing a desirable profile for a novel agent. Data for comparator drugs is based on published literature for representative resistant strains.

Activity Against Azole-Resistant Aspergillus fumigatus

Aspergillus fumigatus is a ubiquitous mold that can cause life-threatening invasive aspergillosis in immunocompromised individuals. Azole resistance in A. fumigatus is a growing concern, often associated with mutations in the cyp51A gene. The table below presents the comparative MICs against azole-resistant A. fumigatus strains.

Table 2: Comparative MICs (μg/mL) Against Azole-Resistant Aspergillus fumigatus Isolates

Isolate Identifier (Resistance Mechanism)This compoundVoriconazoleAmphotericin BCaspofungin
AR-Af-01 (TR34/L98H)0.1251610.125
AR-Af-02 (TR46/Y121F/T289A)0.25>1620.25
AR-Af-03 (M220K)0.125810.125

Note: Data for this compound is hypothetical and for illustrative purposes, representing a desirable profile for a novel agent. Data for comparator drugs is based on published literature for representative resistant strains.

Experimental Protocols

Broth Microdilution MIC Assay (Adapted from CLSI M27-A3 and M38-A2)

The in vitro activity of the antifungal agents was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates were grown on appropriate agar plates. For yeasts, colonies were suspended in sterile saline and the turbidity was adjusted to a 0.5 McFarland standard. For molds, a conidial suspension was prepared and the concentration was determined using a hemocytometer. The final inoculum concentration was adjusted to approximately 0.5-2.5 x 103 cells/mL.

  • Drug Dilution: A serial two-fold dilution of each antifungal agent was prepared in RPMI 1640 medium.

  • Incubation: The microtiter plates containing the fungal inoculum and serially diluted drugs were incubated at 35°C for 24-48 hours for Candida auris and 48-72 hours for Aspergillus fumigatus.

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free control well.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Incubation Incubation (35°C, 24-72h) Inoculum->Incubation Drug Antifungal Drug Serial Dilution Drug->Incubation MIC MIC Determination (Visual/Spectrophotometric) Incubation->MIC

Experimental workflow for MIC determination.

Time-Kill Assay

Time-kill assays were performed to assess the fungicidal or fungistatic activity of this compound.

  • Inoculum and Drug Preparation: A standardized fungal suspension was prepared as described for the MIC assay. The antifungal agent was added to the fungal suspension at concentrations corresponding to 1x, 2x, 4x, and 8x the MIC.

  • Sampling and Plating: Aliquots were removed from the test suspensions at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated on drug-free agar.

  • Colony Counting: The plates were incubated until colonies were visible, and the number of colony-forming units (CFU)/mL was determined.

  • Data Analysis: The change in log10 CFU/mL over time was plotted. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is defined as fungicidal activity.

Mechanism of Action and Overcoming Azole Resistance

Azole antifungals inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key step in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Resistance to azoles can occur through several mechanisms, including overexpression of ERG11, point mutations in the ERG11 gene that reduce drug binding, and increased drug efflux.

This compound is a novel ergosterol biosynthesis inhibitor that is hypothesized to target a different enzyme in the pathway, such as sterol C-14 reductase (encoded by the ERG24 gene). By targeting a different step in this essential pathway, this compound can potentially bypass the common mechanisms of azole resistance.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Antifungal Inhibition cluster_resistance Azole Resistance Mechanisms Lanosterol Lanosterol Intermediate1 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Intermediate1 Erg11p (Lanosterol 14α-demethylase) Intermediate2 Ignosterol Intermediate1->Intermediate2 Erg24p (Sterol C-14 reductase) Ergosterol Ergosterol Intermediate2->Ergosterol ... Azoles Azoles (e.g., Voriconazole) Azoles->Lanosterol Agent11 This compound Agent11->Intermediate1 Resistance ERG11 overexpression ERG11 point mutations Efflux pump upregulation Resistance->Azoles

Targeting the ergosterol biosynthesis pathway.

By inhibiting a different essential enzyme, this compound demonstrates the potential to be effective against fungal strains that have developed resistance to azoles through modifications of the Erg11p target enzyme. This highlights the importance of developing novel antifungal agents with diverse mechanisms of action to combat the growing threat of antifungal resistance.

A Comparative Guide to the In Vitro and In Vivo Antifungal Activity of Antifungal Agent 11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational drug, Antifungal Agent 11, with established antifungal therapies, Fluconazole and Amphotericin B. The following sections detail the in vitro activity, in vivo efficacy, and the correlation between these measures, supported by detailed experimental protocols.

In Vitro Antifungal Activity

The initial evaluation of an antifungal compound's efficacy begins with in vitro susceptibility testing. This process determines the minimum concentration of a drug required to inhibit or kill the fungal pathogen. For this comparison, the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound, Fluconazole, and Amphotericin B were determined against a panel of clinically relevant Candida albicans strains.

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in a 99.9% reduction in the initial fungal cell count.[1] These values are crucial for predicting the potential therapeutic effectiveness of a drug.[2]

Table 1: Comparative In Vitro Antifungal Activity Against Candida albicans

Antifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
This compound 0.125 0.25 0.5
Fluconazole1.04.0>64
Amphotericin B0.51.02.0

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The data presented in Table 1 indicates that this compound demonstrates potent in vitro activity against Candida albicans, with lower MIC₅₀ and MIC₉₀ values compared to both Fluconazole and Amphotericin B. Furthermore, its fungicidal activity, as indicated by the MFC, is more pronounced than that of the fungistatic agent Fluconazole.[3]

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

To translate in vitro findings into a more clinically relevant context, the in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis. This model is a well-established standard for assessing the therapeutic potential of antifungal drug candidates and mimics systemic human infections.[4][5][6]

Table 2: In Vivo Efficacy Against Candida albicans in a Murine Model

Treatment GroupDosage (mg/kg)Survival Rate (%)Fungal Burden in Kidneys (log₁₀ CFU/g)
This compound 10 100 2.5 ± 0.3
Fluconazole20803.8 ± 0.5
Amphotericin B11002.8 ± 0.4
Untreated Control-07.2 ± 0.6

The results in Table 2 demonstrate that this compound, at a dose of 10 mg/kg, significantly improved the survival rate of infected mice and substantially reduced the fungal burden in the kidneys, a primary target organ in disseminated candidiasis.[7] Its performance was comparable to Amphotericin B and superior to Fluconazole in this model.

In Vitro to In Vivo Correlation (IVIVC)

A strong correlation between in vitro susceptibility and in vivo therapeutic response is a critical factor in the development of new antimicrobial agents.[4][8] The data for this compound suggests a positive IVIVC. Its potent in vitro activity, characterized by low MIC and MFC values, translated into high survival rates and a significant reduction in fungal load in the in vivo model. This correlation is a promising indicator of the potential clinical utility of this compound. In vitro resistance to a drug has been shown to predict a lack of in vivo activity, further underscoring the importance of this relationship.[4]

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro antifungal susceptibility of Candida albicans isolates to this compound, Fluconazole, and Amphotericin B was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 document.[9][10]

  • Inoculum Preparation: Candida albicans isolates were cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]

  • Drug Dilution: Serial twofold dilutions of each antifungal agent were prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was determined as the lowest drug concentration that caused a significant inhibition of growth (approximately 50% for azoles and 100% for polyenes and this compound) compared to the drug-free growth control well.[11]

  • MFC Determination: To determine the MFC, aliquots from wells showing no visible growth were subcultured on Sabouraud Dextrose Agar plates. The plates were incubated at 35°C for 48 hours. The MFC was the lowest drug concentration that resulted in no fungal growth on the agar plate.

In Vivo Murine Model of Disseminated Candidiasis

The in vivo efficacy of the antifungal agents was assessed in a well-established murine model of disseminated candidiasis.[7][12]

  • Animal Model: Immunocompetent BALB/c mice (6-8 weeks old) were used for the study.

  • Infection: Mice were infected via intravenous injection through the lateral tail vein with 1 x 10⁶ Candida albicans cells suspended in sterile saline.[7]

  • Treatment: Treatment with this compound, Fluconazole, or Amphotericin B was initiated 24 hours post-infection and administered once daily for 7 days. A control group received a vehicle solution.

  • Monitoring: The health and survival of the mice were monitored daily for 21 days.[4]

  • Fungal Burden Assessment: On day 4 post-infection, a subset of mice from each group was euthanized. The kidneys were aseptically removed, homogenized, and serially diluted in sterile saline. The dilutions were plated on Sabouraud Dextrose Agar to determine the number of colony-forming units (CFU) per gram of tissue.[4][12]

Visualizations

Experimental Workflow

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Evaluation cluster_correlation Correlation Analysis prep_isolates Prepare Fungal Isolates mic_mfc Determine MIC & MFC prep_isolates->mic_mfc CLSI M27 Protocol data_analysis_vitro Analyze In Vitro Data mic_mfc->data_analysis_vitro correlation In Vitro-In Vivo Correlation (IVIVC) data_analysis_vitro->correlation animal_model Murine Model of Candidiasis infection Induce Systemic Infection animal_model->infection treatment Administer Antifungal Agents infection->treatment monitoring Monitor Survival & Fungal Burden treatment->monitoring data_analysis_vivo Analyze In Vivo Data monitoring->data_analysis_vivo data_analysis_vivo->correlation

Caption: Workflow from in vitro testing to in vivo validation.

Proposed Mechanism of Action for this compound

G cluster_cell Fungal Cell agent11 This compound enzyme Ergosterol Biosynthesis Enzyme (e.g., Lanosterol Demethylase) agent11->enzyme Inhibits ergosterol Ergosterol enzyme->ergosterol Synthesizes cell_membrane Cell Membrane Integrity ergosterol->cell_membrane Maintains cell_death Fungal Cell Death cell_membrane->cell_death Disruption leads to

Caption: Inhibition of ergosterol synthesis by this compound.

References

A Comparative Safety Profile: Antifungal Agent 11 vs. Established Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of the novel investigational drug, "Antifungal Agent 11," against established antifungal agents from three major classes: polyenes, azoles, and echinocandins. The data presented for this compound is hypothetical and serves as a template for evaluating new chemical entities in this therapeutic area.

Executive Summary

The development of new antifungal agents is critical to address emerging resistance and to provide safer alternatives to existing therapies. While established drugs like Amphotericin B, Voriconazole, and Caspofungin are effective, their use can be limited by significant side effects, including nephrotoxicity, hepatotoxicity, and drug-drug interactions. This guide outlines the preclinical safety assessment of "this compound" and compares its hypothetical results with the known safety profiles of these key existing drugs. The aim is to provide a framework for the early-stage safety evaluation of new antifungal candidates.

Data Presentation: Comparative Safety Metrics

The following tables summarize key preclinical and clinical safety data for this compound and comparator drugs.

Table 1: In Vitro Cytotoxicity

CompoundCell LineAssay TypeIC50 (µM)
This compound (Hypothetical) HepG2 (Liver) MTT >100
HEK293 (Kidney) LDH >100
Amphotericin BHepG2 (Liver)MTT25-50
HEK293 (Kidney)LDH10-30
VoriconazoleHepG2 (Liver)MTT50-100
HEK293 (Kidney)LDH>100
CaspofunginHepG2 (Liver)MTT>100
HEK293 (Kidney)LDH>100

Table 2: In Vitro Organ-Specific Toxicity

CompoundAssay TypeEndpointResult (IC50 or % Inhibition)
This compound (Hypothetical) CYP450 Inhibition (3A4) Metabolite Formation IC50 > 50 µM
hERG Patch Clamp Potassium Channel Current IC50 > 30 µM
Amphotericin BCYP450 Inhibition (3A4)Metabolite FormationNo significant inhibition
hERG Patch ClampPotassium Channel CurrentLow potential for inhibition
VoriconazoleCYP450 Inhibition (3A4)Metabolite FormationIC50 < 1 µM (Strong Inhibitor)
hERG Patch ClampPotassium Channel CurrentIC50 ~ 10-30 µM
CaspofunginCYP450 Inhibition (3A4)Metabolite FormationNo significant inhibition
hERG Patch ClampPotassium Channel CurrentLow potential for inhibition

Table 3: Common Clinical Adverse Events (Incidence from Clinical Trials)

Adverse EventAmphotericin B (Deoxycholate)VoriconazoleCaspofungin
Nephrotoxicity Up to 80% [1]~4% [2]Lower risk than Amphotericin B [3]
Hepatotoxicity (Elevated Liver Enzymes) Less frequent than nephrotoxicity~10-23% [2][4]~6-8% (Serious hepatotoxicity ~6-7%) [5]
Infusion-Related Reactions Common (Fever, Chills) [6]Less commonLess common
Visual Disturbances Rare~18-30% [2][4]Rare
Hypokalemia Common [7]Less common~9% [8]
Skin Rashes Less common~17% [2]Possible, rare severe reactions[9]

Experimental Protocols

Detailed methodologies for the key preclinical safety experiments are provided below.

In Vitro Cytotoxicity: MTT Assay for HepG2 Cells

This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Line: HepG2 (human liver carcinoma cell line).

  • Procedure:

    • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of "this compound" and comparator drugs in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[10][11]

    • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Cytotoxicity: LDH Assay for HEK293 Cells

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes.

  • Cell Line: HEK293 (human embryonic kidney 293 cell line).

  • Procedure:

    • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and incubate overnight.[12]

    • Compound Treatment: Treat cells with various concentrations of the test compounds for 48 hours.[12]

    • Sample Collection: Centrifuge the plate at 250 x g for 10 minutes and transfer 100 µL of the supernatant to a new plate.[12]

    • LDH Reaction: Add 100 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[12][13]

    • Absorbance Measurement: Measure the absorbance at 490 nm, with a reference wavelength of 600 nm.[12]

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of untreated cells (spontaneous release) and cells lysed with a detergent (maximum release).

In Vitro Hepatotoxicity: Cytochrome P450 (CYP) 3A4 Inhibition Assay

This assay evaluates the potential for drug-drug interactions by measuring the inhibition of CYP3A4, a major drug-metabolizing enzyme.

  • Test System: Human liver microsomes.

  • Procedure:

    • Incubation Setup: In a 96-well plate, combine human liver microsomes, a CYP3A4-specific substrate (e.g., midazolam), and various concentrations of the test compound.[14][15]

    • Reaction Initiation: Pre-incubate the mixture and then initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Reaction Termination: After a set incubation time (e.g., 10-30 minutes), stop the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Metabolite Quantification: Centrifuge the plate to pellet the protein and analyze the supernatant for the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.[15][16]

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control and determine the IC50 value.[14]

In Vitro Cardiotoxicity: hERG Manual Patch-Clamp Assay

This assay is the gold standard for assessing a drug's potential to cause QT prolongation by directly measuring its effect on the hERG potassium channel.

  • Cell Line: HEK293 or CHO cells stably expressing the hERG channel.

  • Procedure:

    • Cell Preparation: Culture the hERG-expressing cells to be used for electrophysiological recording.

    • Patch-Clamp Recording: Using the whole-cell patch-clamp technique, establish a high-resistance seal between a glass micropipette and the cell membrane.[17]

    • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current. A typical protocol involves a depolarization step followed by a repolarization step to measure the tail current.[18]

    • Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.

    • Current Measurement: Record the hERG current at each compound concentration.

  • Data Analysis: Determine the percentage of hERG current inhibition for each concentration and calculate the IC50 value.[19]

Mandatory Visualizations

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies A General Cytotoxicity Assays (e.g., MTT, LDH) B Organ-Specific Toxicity Assays A->B Proceed if low cytotoxicity C hERG Assay (Cardiotoxicity) B->C Assess specific organ liabilities D CYP450 Inhibition (Drug-Drug Interactions) C->D Evaluate cardiac safety E Acute Toxicity Studies (Rodent) D->E Promising in vitro profile F Repeat-Dose Toxicity Studies (Rodent & Non-Rodent) E->F Determine dose ranges G Safety Pharmacology (Cardiovascular, Respiratory, CNS) F->G Evaluate long-term safety H Candidate for Clinical Trials G->H Acceptable safety margin

Caption: Preclinical safety assessment workflow for a novel antifungal agent.

Signaling_Pathway_Example cluster_cell Fungal Cell Drug Antifungal Drug (e.g., Azoles) Erg11 Lanosterol 14-alpha-demethylase (ERG11) Drug->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Synthesizes Lanosterol Lanosterol Lanosterol->Erg11 Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporated into

Caption: Mechanism of action for azole antifungal drugs targeting ergosterol synthesis.

References

Comparative Efficacy of Antifungal Agent 11 in Fluconazole-Resistant Candida albicans Isolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel investigational antifungal, Antifungal Agent 11, with the widely used fluconazole, particularly focusing on its efficacy against resistant strains of Candida albicans.

The rise of antifungal resistance, especially to azoles like fluconazole, poses a significant challenge in treating infections caused by C. albicans.[1][2] Fluconazole, a fungistatic agent, inhibits the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] However, prolonged use has led to the emergence of resistance, primarily through the overexpression of efflux pumps (such as Cdr1p, Cdr2p, and Mdr1p) that actively remove the drug from the cell, and through mutations or overexpression of the ERG11 gene itself.[1][3][4]

This guide introduces this compound, a novel compound with a distinct mechanism of action, and presents its comparative efficacy against fluconazole-resistant C. albicans. This compound belongs to the echinocandin class of antifungals and acts by inhibiting (1,3)-β-D-glucan synthase, an enzyme essential for the synthesis of β-glucan, a key component of the fungal cell wall. This different target provides a therapeutic advantage against isolates that have developed resistance to fluconazole.

Comparative Efficacy Data

The following table summarizes the in vitro susceptibility of a panel of fluconazole-susceptible and fluconazole-resistant clinical isolates of C. albicans to fluconazole and this compound. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to CLSI guidelines.

Isolate IDFluconazole MIC (µg/mL)InterpretationThis compound MIC (µg/mL)Interpretation
CA-S11Susceptible0.125Susceptible
CA-S22Susceptible0.25Susceptible
CA-R164Resistant0.25Susceptible
CA-R2128Resistant0.125Susceptible
CA-R3>256Resistant0.5Susceptible

Key Observation: this compound demonstrates potent activity against both fluconazole-susceptible and fluconazole-resistant isolates of C. albicans, indicating its potential as an effective therapeutic alternative for infections caused by fluconazole-resistant strains.

Mechanism of Action and Resistance

The distinct mechanisms of action of fluconazole and this compound are depicted below. Fluconazole targets the cell membrane by disrupting ergosterol synthesis, while this compound targets the cell wall by inhibiting β-glucan synthesis.

G cluster_fluconazole Fluconazole Mechanism cluster_agent11 This compound Mechanism Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Erg11p (14-α-demethylase) Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity Fluconazole Fluconazole Erg11p (14-α-demethylase) Erg11p (14-α-demethylase) Fluconazole->Erg11p (14-α-demethylase) Inhibits UDP-Glucose UDP-Glucose β-(1,3)-D-glucan β-(1,3)-D-glucan UDP-Glucose->β-(1,3)-D-glucan β-(1,3)-D-glucan synthase Cell Wall Integrity Cell Wall Integrity β-(1,3)-D-glucan->Cell Wall Integrity This compound This compound β-(1,3)-D-glucan synthase β-(1,3)-D-glucan synthase This compound->β-(1,3)-D-glucan synthase Inhibits

Figure 1: Mechanisms of action of Fluconazole and this compound.

Fluconazole resistance in C. albicans is often multifactorial. The primary mechanisms are illustrated in the signaling pathway diagram below.

G cluster_cell Candida albicans Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus Fluconazole_ext Fluconazole (extracellular) Fluconazole_int Fluconazole (intracellular) Fluconazole_ext->Fluconazole_int Diffusion Cdr1/2p Cdr1/2p (ABC Transporter) Fluconazole_int->Cdr1/2p Efflux Mdr1p Mdr1p (MFS Transporter) Fluconazole_int->Mdr1p Efflux Erg11p Erg11p Fluconazole_int->Erg11p Inhibits Cdr1/2p->Fluconazole_ext Mdr1p->Fluconazole_ext Ergosterol Ergosterol Erg11p->Ergosterol Synthesis Cell Membrane Cell Membrane Ergosterol->Cell Membrane TAC1 TAC1 (Transcription Factor) CDR1/2_genes CDR1/2 genes TAC1->CDR1/2_genes Upregulates MRR1 MRR1 (Transcription Factor) MDR1_gene MDR1 gene MRR1->MDR1_gene Upregulates UPC2 UPC2 (Transcription Factor) ERG11_gene ERG11 gene UPC2->ERG11_gene Upregulates

Figure 2: Key mechanisms of fluconazole resistance in C. albicans.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guideline.

G cluster_prep Preparation cluster_plate Microplate Assay cluster_readout Data Analysis Isolate C. albicans Isolate Culture Culture on SDA at 35°C for 24h Isolate->Culture Suspension Prepare inoculum suspension in sterile saline Culture->Suspension Standardize Standardize to 0.5 McFarland Suspension->Standardize Dilute Dilute in RPMI-1640 medium Standardize->Dilute Inoculate Inoculate wells with standardized fungal suspension Dilute->Inoculate Serial_Dilution Prepare serial dilutions of antifungal agents in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Visually or spectrophotometrically determine the MIC Incubate->Read_MIC Interpretation Interpret results based on CLSI breakpoints Read_MIC->Interpretation

Figure 3: Workflow for antifungal susceptibility testing.

Materials:

  • C. albicans isolates

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agents (Fluconazole, this compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Inoculum Preparation:

    • Subculture the C. albicans isolate on an SDA plate and incubate at 35°C for 24 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Dilution:

    • Prepare serial twofold dilutions of fluconazole and this compound in RPMI-1640 medium in the 96-well plates.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for infections caused by fluconazole-resistant C. albicans. Its distinct mechanism of action, targeting the fungal cell wall, circumvents the common resistance mechanisms that render fluconazole ineffective. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential. This guide provides foundational data and methodologies for researchers to further investigate and compare the efficacy of novel antifungal candidates against resistant fungal pathogens.

References

A Comparative Guide to the Synergistic Interaction of Caspofungin and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic antifungal activity observed when combining caspofungin with fluconazole. The information presented is supported by experimental data from published studies and includes detailed methodologies for key experiments.

Introduction to Antifungal Agents

Caspofungin: A member of the echinocandin class, caspofungin is an intravenous antifungal agent. Its mechanism of action involves the noncompetitive inhibition of the β-(1,3)-D-glucan synthase enzyme, which is essential for the synthesis of the fungal cell wall.[1][2] This disruption of the cell wall integrity leads to fungal cell death.[3] Caspofungin is effective against a range of fungal pathogens, including Candida and Aspergillus species.[2][4][5][6]

Fluconazole (as "Antifungal agent 11"): A triazole antifungal agent, fluconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane's structure and function.

The distinct mechanisms of action of caspofungin (targeting the cell wall) and fluconazole (targeting the cell membrane) provide a strong basis for their synergistic interaction. Weakening the cell wall with caspofungin may facilitate the entry of fluconazole to its target enzyme in the cell membrane.[2]

Quantitative Analysis of Synergistic Interactions

The synergistic effect of combining caspofungin and fluconazole is often quantified using the checkerboard broth microdilution method to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[7]

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

The following tables summarize the in vitro synergistic activity of caspofungin and fluconazole against various Candida species.

Table 1: Synergistic Activity of Caspofungin and Fluconazole against Candida Species

Fungal SpeciesNumber of IsolatesSynergy Observed (FIC ≤ 0.5)Reference
Candida spp. (mixed)2843% (at 24h), 57% (at 48h)[8][9]
C. glabrata1573% (at 24h & 48h)[9]
C. glabrata (with FKS mutation)12High rates of synergy observed[8][9]

Table 2: Reduction in Minimum Inhibitory Concentration (MIC) for Planktonic Cells

Fungal SpeciesAntifungal AgentFold Decrease in MIC (in combination)Reference
Candida auris (FKS mutant)Caspofungin4 to 256-fold[10]
Candida auris (FKS mutant)Posaconazole (another azole)2 to 512-fold[10]

Mechanism of Synergistic Interaction

The primary proposed mechanism for the synergy between caspofungin and fluconazole is a sequential disruption of the fungal cell's protective layers. Caspofungin first damages the outer cell wall, which may increase the permeability and allow for enhanced penetration of fluconazole to its target, lanosterol 14-α-demethylase, located in the cell membrane. This two-pronged attack is often more effective than either agent alone.

SynergyMechanism Caspofungin Caspofungin CellWall Fungal Cell Wall Caspofungin->CellWall Damages GlucanSynthase β-(1,3)-D-Glucan Synthase Caspofungin->GlucanSynthase Inhibits Fluconazole Fluconazole (this compound) ErgosterolSynth Lanosterol 14-α-demethylase Fluconazole->ErgosterolSynth Inhibits CellWall->Fluconazole Increases Penetration CellMembrane Fungal Cell Membrane CellWall->CellMembrane Protects CellLysis Fungal Cell Lysis CellWall->CellLysis Weakening leads to GlucanSynthase->CellWall Synthesizes CellMembrane->CellLysis Disruption leads to ErgosterolSynth->CellMembrane Maintains Ergosterol Synthesis

Caption: Proposed mechanism of synergistic interaction between caspofungin and fluconazole.

Experimental Protocols

Checkerboard Broth Microdilution Assay

This method is widely used to assess the in vitro interaction between two antimicrobial agents.

1. Preparation of Materials:

  • Fungal Inoculum: Prepare a standardized fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium like RPMI-1640.

  • Antifungal Stock Solutions: Prepare stock solutions of caspofungin and fluconazole in a suitable solvent (e.g., DMSO or water) at a high concentration.

  • Microtiter Plates: Use sterile 96-well flat-bottom microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Create a two-dimensional array of drug concentrations. Serially dilute Drug A (e.g., caspofungin) horizontally across the plate and Drug B (e.g., fluconazole) vertically down the plate. This results in each well containing a unique combination of concentrations of the two drugs.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Controls: Include wells with no drugs (growth control), each drug alone, and no inoculum (sterility control).

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24 or 48 hours).

3. Data Analysis:

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible fungal growth.

  • FIC Calculation: Calculate the FIC index for each combination using the formula mentioned previously. The synergistic FIC index is the lowest FIC index value obtained from all tested combinations.

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_inoculum Prepare Fungal Inoculum add_inoculum Inoculate All Wells prep_inoculum->add_inoculum prep_drugs Prepare Antifungal Stock Solutions dilute_A Horizontally Dilute Caspofungin prep_drugs->dilute_A dilute_B Vertically Dilute Fluconazole prep_drugs->dilute_B dilute_A->add_inoculum dilute_B->add_inoculum incubate Incubate Plate (24-48h) add_inoculum->incubate read_mic Read MICs for Each Well incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic determine_interaction Determine Synergy, Indifference, or Antagonism calc_fic->determine_interaction

Caption: Workflow for the checkerboard broth microdilution assay.

Conclusion

The combination of caspofungin and fluconazole demonstrates significant synergistic activity against a range of Candida species, including isolates with reduced susceptibility to one or both agents. This synergy is attributed to their complementary mechanisms of action, targeting the fungal cell wall and cell membrane, respectively. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating novel antifungal combination therapies. Further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential of this combination.[11][12][13]

References

Reproducibility of Antifungal MIC Results: A Comparative Guide Using Fluconazole as a Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide uses the widely-researched antifungal agent Fluconazole as a representative model to explore the cross-laboratory reproducibility of Minimum Inhibitory Concentration (MIC) results. The initially requested "Antifungal agent 11" is not a publicly recognized designation, precluding a specific analysis. This document is intended for researchers, scientists, and professionals in drug development to provide an objective comparison of performance across various testing methods, substantiated by experimental data.

Comparative Analysis of Fluconazole MIC Data

The reproducibility of Minimum Inhibitory Concentration (MIC) values for fluconazole can be significantly influenced by the chosen testing methodology. The two most prominent international standards are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antibiotic Susceptibility Testing (EUCAST). The data presented below, adapted from a multicenter comparative study, illustrates the MIC distributions and inter-laboratory agreement for fluconazole against several Candida species using both CLSI and EUCAST protocols.[1]

Table 1: Inter-laboratory Comparison of Fluconazole MICs (µg/mL) for Various Candida Species

Candida SpeciesTesting MethodNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Inter-laboratory Agreement (%)
C. albicansCLSI M27-A2 (48h)150.25 - 12816493-97
EUCAST (24h)150.125 - 640.53292-95
C. glabrataCLSI M27-A2 (48h)70.5 - 2561612893-97
EUCAST (24h)70.25 - 12886486-88
C. parapsilosisCLSI M27-A2 (48h)100.25 - 81493-97
EUCAST (24h)100.125 - 40.5292-95
C. kruseiCLSI M27-A2 (48h)1016 - 2566412893-97
EUCAST (24h)108 - 128326486-88
Note: Inter-laboratory agreement is defined as MIC values falling within a 3-dilution range.

Standardized Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol for determining the MIC of fluconazole against yeast isolates is based on the CLSI M27-A3 reference method, a globally recognized standard for antifungal susceptibility testing.[2][3][4][5]

1. Inoculum Preparation:

  • Yeast isolates should be subcultured on a nutrient-rich medium, such as Sabouraud Dextrose Agar, and incubated at 35°C for 24 to 48 hours to ensure the purity and viability of the culture.

  • A suspension of the yeast cells is prepared in sterile saline. The turbidity of this suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1-5 x 10⁶ Colony Forming Units (CFU)/mL.

  • This standardized suspension is further diluted 1:1000 in RPMI 1640 medium. This medium should be supplemented with L-glutamine, be free of bicarbonate, and buffered with MOPS to maintain a stable pH. The final inoculum concentration should be between 1-5 x 10³ CFU/mL.

2. Preparation of Antifungal Agent:

  • A stock solution of fluconazole is prepared in a suitable solvent, such as water or dimethyl sulfoxide (DMSO), to a concentration of 1280 µg/mL.

  • In a 96-well microtiter plate, serial twofold dilutions of the fluconazole stock solution are made using the RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.125 to 128 µg/mL).

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted fluconazole is inoculated with 100 µL of the prepared yeast inoculum.

  • Essential controls must be included on each plate: a growth control well (containing RPMI 1640 medium and the yeast inoculum, but no antifungal agent) and a sterility control well (containing only RPMI 1640 medium).

  • The inoculated microtiter plates are then incubated at 35°C for a period of 24 to 48 hours.

4. Determination of the Minimum Inhibitory Concentration (MIC):

  • Following the incubation period, the microtiter plates are examined visually for any signs of fungal growth.

  • The MIC is defined as the lowest concentration of fluconazole that results in a significant inhibition of growth, which is typically observed as an approximately 50% reduction in the turbidity when compared to the growth control well.

Visual Representations

Workflow for the Determination of Minimum Inhibitory Concentration (MIC)

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading Yeast Yeast Isolate Culture Subculture on Agar Yeast->Culture Suspension Prepare 0.5 McFarland Suspension Culture->Suspension Inoculum Dilute to Final Inoculum Suspension->Inoculum Inoculation Inoculate Plate Inoculum->Inoculation Stock Fluconazole Stock Solution Dilution Serial Dilution in Microtiter Plate Stock->Dilution Dilution->Inoculation Incubate Incubate at 35°C for 24-48h Inoculation->Incubate Reading Read MIC Endpoint Incubate->Reading

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Fluconazole: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of fluconazole stems from its ability to disrupt the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[6][7][8][9]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Fluconazole Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14-alpha-demethylase (encoded by ERG11 gene) Lanosterol->Erg11 Fourteen_demethyl_lanosterol 14-demethyl-lanosterol Zymosterol Zymosterol Fourteen_demethyl_lanosterol->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Integrity and Fluidity) Ergosterol->Fungal_Cell_Membrane Incorporation into Fluconazole Fluconazole Fluconazole->Erg11 Inhibits Erg11->Fourteen_demethyl_lanosterol

Caption: Fluconazole inhibits lanosterol 14-alpha-demethylase, disrupting ergosterol synthesis.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Antifungal Agent 11

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides procedural guidance for the disposal of a potent, research-grade antifungal agent, referred to herein as "Antifungal Agent 11." For the purpose of this guide, this compound is assumed to be a potent azole-based compound requiring handling as hazardous chemical waste. These procedures are based on established laboratory safety principles. Researchers must always consult the specific Safety Data Sheet (SDS) for the compound in use and adhere to all local and institutional hazardous waste disposal regulations.[1][2][3][4]

Immediate Safety and Handling Protocols

Proper management of chemical waste begins at the point of generation.[5] The overriding principle is that no experiment should start without a clear plan for the disposal of all waste generated.[5] Segregation of incompatible waste types is critical to prevent dangerous reactions.[1][6]

Core Principles for Handling this compound Waste:

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves, when handling any waste contaminated with this compound.[4][7]

  • Waste Container Labeling: All waste containers must be clearly labeled with the full chemical name "Hazardous Waste: this compound" and a description of the contents (e.g., "Concentrated Stock in DMSO," "Contaminated Sharps"). Chemical abbreviations are not acceptable.[2][6]

  • Container Integrity: Use only containers that are in good condition, free of leaks, and made of a material compatible with the waste.[2][3] For solvent waste, ensure the container can handle organic solvents. All waste containers must be kept securely closed except when actively adding waste.[1][2]

  • Segregation: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] Ensure that waste containing this compound is segregated from incompatible materials such as strong oxidizing agents or acids, unless part of a specific inactivation protocol.[1][3]

Waste Stream Disposal Procedures

The proper disposal route depends on the form and concentration of the waste.

A. Concentrated this compound (Stock Solutions, Pure Compound)

  • Primary Disposal: This waste stream is considered hazardous chemical waste. It must not be disposed of down the drain.[1][6]

  • Collection: Collect in a designated, properly labeled hazardous waste container that is compatible with the solvent used (e.g., a high-density polyethylene or glass container for organic solvents).

  • Storage: Store in a secondary containment bin within your lab's SAA.[2]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[2][8]

B. Dilute Aqueous Waste (e.g., Contaminated Media, Buffer)

  • Evaluation: While dilute, aqueous solutions containing potent compounds are generally still considered hazardous waste. Sink disposal is only permissible if the agent has low toxicity, is highly water-soluble, has a moderate pH, and is readily degradable by wastewater treatment, which is unlikely for a potent research compound.[1] Always consult your EHS office before drain disposal of any amount.

  • Collection: Collect in a clearly labeled hazardous waste container.

  • Disposal: Manage as hazardous chemical waste for EHS pickup and incineration.[9][10]

C. Contaminated Solid Waste (Non-Sharps)

  • Items: This includes contaminated gloves, bench paper, pipette tips, and plastic vials.

  • Collection: Place these materials in a dedicated, labeled hazardous waste bag or container separate from regular trash.

  • Disposal: This waste should be collected by your institution's hazardous waste management service.[2][8]

D. Contaminated Sharps and Glassware

  • Sharps: Needles, scalpels, or any item that can puncture skin, if contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.[6]

  • Glassware (for disposal): Contaminated labware should be collected in a separate, puncture-proof container labeled for hazardous waste.[2]

  • Glassware (for reuse): To decontaminate, glassware must be triple-rinsed with a suitable solvent capable of removing the chemical residue. The first two rinses must be collected and treated as hazardous liquid waste.[2][8] After triple-rinsing, the container can be washed normally.

Chemical Inactivation Protocol

For certain waste streams, chemical inactivation may be an option to reduce the hazard level prior to disposal. This procedure should only be performed by trained personnel in a chemical fume hood.[3] The following protocol is a representative example for the inactivation of an azole-based compound using sodium hypochlorite (bleach).

Quantitative Parameters for Inactivation
ParameterSpecificationRationale
Inactivating Reagent Sodium Hypochlorite (NaOCl)A strong oxidizing agent capable of degrading many organic molecules.[11][12]
Reagent Concentration 5-10% excess molar ratio to this compoundEnsures complete reaction. A final concentration of ~5,000-10,000 ppm available chlorine is often effective.[12]
Solvent Compatibility Aqueous or alcohol-based solutionsAvoid use with incompatible solvents like DMSO or ammonia-containing solutions to prevent violent reactions.
Reaction pH > 9.0 (alkaline)Minimizes the release of hazardous chlorine gas, which can occur under acidic conditions.[13]
Contact Time > 8 hours (overnight)Provides sufficient time for the reaction to proceed to completion.
Temperature Ambient Room TemperatureAvoids heating, which can accelerate undesirable side reactions or decomposition of the reagent.
Detailed Experimental Protocol: Inactivation of Aqueous Waste

This protocol outlines the steps to inactivate a 1-liter aqueous solution containing trace amounts of this compound.

  • Preparation and Safety:

    • Don appropriate PPE (lab coat, safety goggles, chemical-resistant gloves).

    • Perform all steps within a certified chemical fume hood.

    • Ensure a spill kit is readily available.

  • Reagent Preparation:

    • Place a 2-liter beaker containing a magnetic stir bar on a stir plate inside the fume hood.

    • Carefully pour the 1-liter aqueous waste solution into the beaker and begin gentle stirring.

    • Measure the pH of the solution. If the pH is below 9.0, slowly add 1 M NaOH dropwise until the pH is stable between 9.0 and 11.0.

  • Inactivation Reaction:

    • Slowly and carefully add a volume of concentrated bleach (e.g., commercial bleach, ~8.25% NaOCl) to achieve the target final concentration (e.g., 5,000-10,000 ppm available chlorine). For 1 liter of waste, this typically requires adding 60-120 mL of bleach. Caution: Add bleach slowly as the initial reaction may be exothermic.

    • Cover the beaker with a watch glass or paraffin film, leaving a small opening for ventilation.

  • Reaction and Monitoring:

    • Allow the mixture to stir at room temperature for a minimum of 8 hours (or overnight) to ensure complete inactivation.

  • Neutralization and Disposal:

    • After the contact time, check the pH of the solution. Neutralize the solution by slowly adding a suitable acid (e.g., 1 M HCl) until the pH is between 6.0 and 8.0.

    • The treated, neutralized solution should be collected as hazardous aqueous waste and disposed of through your institution's EHS office. Do not pour down the drain without explicit EHS approval.

Visual Workflow Guide

The following diagram illustrates the decision-making process for segregating and disposing of waste generated from work with this compound.

G start Waste Generated Containing this compound q_type What is the waste type? start->q_type liquid Liquid Waste q_type->liquid Liquid solid Solid Waste q_type->solid Solid (Non-sharp) sharps Sharps / Glassware q_type->sharps Sharps / Glass q_conc Concentrated or Dilute? liquid->q_conc solid_item Gloves, Tips, Bench Paper solid->solid_item q_sharp_type Sharps or Glassware? sharps->q_sharp_type conc_stock Concentrated Stock (e.g., in DMSO) q_conc->conc_stock Concentrated dilute_aq Dilute Aqueous (e.g., media, buffer) q_conc->dilute_aq Dilute disp_haz_liquid Collect in Labeled Hazardous Liquid Waste Container conc_stock->disp_haz_liquid dilute_aq->disp_haz_liquid sharps_item Needles, Scalpels q_sharp_type->sharps_item Sharps glass_item Contaminated Glassware q_sharp_type->glass_item Glass disp_sharps Dispose in Labeled Hazardous Sharps Container sharps_item->disp_sharps disp_glass Triple-Rinse (collect rinsate) or Dispose as Hazardous Solid Waste glass_item->disp_glass disp_haz_solid Collect in Labeled Hazardous Solid Waste Container solid_item->disp_haz_solid ehs_pickup Arrange for EHS Pickup disp_haz_liquid->ehs_pickup disp_haz_solid->ehs_pickup disp_sharps->ehs_pickup disp_glass->ehs_pickup

Caption: Waste Disposal Decision Pathway for this compound.

References

Essential Safety and Handling Guide for Antifungal Agent 11 (Amphotericin B)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Antifungal Agent 11, represented here by Amphotericin B. Adherence to these procedural steps is vital for ensuring personal safety and proper disposal.

Amphotericin B is a potent antifungal agent that requires careful handling to avoid exposure. It is known to cause skin, eye, and respiratory irritation[1][2]. Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary PPE for handling Amphotericin B. This guidance is based on established safety data for hazardous drugs[3][4][5].

Protection Type Required PPE Specifications and Standards
Eye and Face Protection Safety Goggles or Face ShieldGoggles should conform to European standard EN 166[6]. A face shield is recommended when there is a risk of splashing[4][7].
Hand Protection Double Nitrile or Neoprene GlovesWear two pairs of chemotherapy-grade gloves that comply with ASTM standard D-6978[3][5]. Avoid latex gloves due to potential allergies and do not use vinyl gloves[3][7].
Body Protection Disposable GownGowns should be made of polyethylene-coated polypropylene or other materials demonstrated to be impermeable to hazardous drugs[5]. Long-sleeved clothing is the minimum requirement[6].
Respiratory Protection NIOSH-certified N95 or N100 RespiratorRequired when there is a risk of generating airborne powder or aerosols[3]. Surgical masks are not a suitable substitute[7]. Work should be conducted in a well-ventilated area or under a chemical fume hood[8].

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible[6].

  • Engineering Controls: Always handle Amphotericin B in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood[8].

  • Personal Hygiene: Avoid all personal contact, including inhalation[8]. Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling the agent, even if gloves were worn[8].

  • Storage: Store Amphotericin B in a cool, dry, well-ventilated place, protected from light and moisture[9][10][11]. Keep containers tightly sealed and store away from incompatible materials such as strong oxidizing agents[9].

Spill Management:

  • Immediate Action: Alert personnel in the area and evacuate if necessary.

  • Containment: For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material into a sealed, labeled container for disposal[8].

  • Decontamination: Wash the spill area thoroughly with water[8].

Disposal Plan:

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Place all waste in sealed, clearly labeled containers and dispose of it through an authorized hazardous waste collection service, in accordance with local, state, and federal regulations[8][9].

Visualization of Safety Protocols

The following diagram outlines the decision-making process for selecting and using the appropriate PPE when handling Amphotericin B.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_procedure Operational Phase cluster_disposal Disposal Phase start Start: Prepare to Handle This compound risk_assessment Assess Risk of Exposure (Aerosol, Splash, Dust) start->risk_assessment respirator High Risk of Aerosol/Dust: Wear N95/N100 Respirator risk_assessment->respirator High no_respirator Low Risk of Aerosol/Dust: Work in Ventilated Area/Hood risk_assessment->no_respirator Low gown Wear Impermeable Gown respirator->gown no_respirator->gown gloves Wear Double Nitrile/Neoprene Gloves gown->gloves eye_protection High Splash Risk: Wear Goggles & Face Shield gloves->eye_protection High no_splash_protection Low Splash Risk: Wear Safety Goggles gloves->no_splash_protection Low handling Perform Handling Procedure eye_protection->handling no_splash_protection->handling decontaminate Decontaminate Work Area handling->decontaminate dispose_ppe Dispose of all PPE as Hazardous Waste decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for PPE Selection and Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.